molecular formula C10H5BrF3N B1382273 7-Bromo-3-(trifluoromethyl)quinoline CAS No. 1246549-93-8

7-Bromo-3-(trifluoromethyl)quinoline

Cat. No.: B1382273
CAS No.: 1246549-93-8
M. Wt: 276.05 g/mol
InChI Key: ICGBGNJCQUURAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-(trifluoromethyl)quinoline is a high-value halogenated and fluorinated quinoline derivative designed for medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, with its bromo substituent at the 7-position enabling further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 3-position enhances lipophilicity and influences its electronic properties. Quinolines bearing trifluoromethyl groups are of significant interest in developing new therapeutic agents . Research on closely related trifluoromethylquinoline analogs has demonstrated potent biological activities, particularly in the fields of anti-infectives. Such compounds have shown promising antiplasmodial activity by targeting the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex, demonstrating efficacy against drug-resistant strains of Plasmodium falciparum in the low nanomolar range . Furthermore, structural hybrids incorporating similar trifluoromethylquinolone cores have exhibited notable antibacterial properties, with studies indicating effectiveness against Gram-positive bacterium Staphylococcus aureus and Gram-negative bacteria including Pseudomonas aeruginosa . The mechanism of action for these antibacterial hybrids is suggested through molecular docking studies to involve inhibition of the bacterial DNA gyrase enzyme . This compound is presented for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGBGNJCQUURAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

7-Bromo-3-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of a bromine atom at the 7-position and a trifluoromethyl group at the 3-position imparts unique physicochemical properties that make this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, while the bromo substituent serves as a versatile synthetic handle for a variety of cross-coupling reactions.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

Understanding the core properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

Core Physicochemical Data

While extensive experimental data for this specific isomer is not widely published in peer-reviewed literature, data from commercial suppliers and analogous compounds provide key insights.

PropertyValue/InformationSource
CAS Number 1246549-93-8
Molecular Formula C₁₀H₅BrF₃N
Molecular Weight 276.06 g/mol
Physical Form White to off-white solid[3]
Storage Store at 4°C, sealed in a dry, dark place[3]

Further experimental determination of properties such as melting point, boiling point, pKa, and logP is recommended for specific research applications.

Spectral Data Interpretation

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The protons at positions 2 and 4 will likely appear as singlets or narrow doublets, shifted downfield due to the influence of the nitrogen atom and the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitrogen and bromine atoms will also show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[10] The chemical shift of this signal (typically in the range of -60 to -65 ppm relative to CFCl₃) is characteristic of the electronic environment of the CF₃ group on the quinoline ring.[1][7][11]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The exact mass would be a key identifier.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, its structure suggests that it can be prepared using established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction or the Friedländer annulation, followed by functional group manipulation.[12]

Conceptual Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitably substituted aniline with a β-ketoester bearing a trifluoromethyl group to construct the quinoline core, followed by a bromination step.

G cluster_0 Quinoline Core Formation cluster_1 Functional Group Manipulation A 3-Bromoaniline C Cyclization/Condensation (e.g., Gould-Jacobs Reaction) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intermediate Quinolinone C->D Formation of heterocyclic ring E Chlorination (e.g., POCl₃) D->E F Intermediate Chloroquinoline E->F G Reduction/Dechlorination F->G H This compound G->H

Figure 1. Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known quinoline syntheses. This protocol should be optimized and validated in a laboratory setting.

  • Step 1: Synthesis of 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one.

    • In a round-bottom flask, combine 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

    • Heat the mixture under acidic or thermal conditions to promote cyclization. The specific catalyst (e.g., polyphosphoric acid) and temperature will require optimization.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.

    • Collect the solid product by filtration and wash with a suitable solvent.

  • Step 2: Synthesis of 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline.

    • Treat the quinolinone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring the mixture onto ice.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography.

  • Step 3: Synthesis of this compound.

    • The 2,4-dichloro intermediate can be selectively reduced. For example, catalytic hydrogenation using a palladium catalyst might be employed to remove the chloro groups. The conditions would need to be carefully controlled to avoid reduction of the bromo substituent.

Purification

Purification of the final product and intermediates would typically be achieved by:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to obtain a crystalline solid.

  • Column Chromatography: Using silica gel with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) to separate the desired compound from impurities.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the bromine atom at the C7 position, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Key Reactions

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki-Miyaura Coupling (with Boronic Acids/Esters) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (with Amines) A->C Pd catalyst, Base D Sonogashira Coupling (with Alkynes) A->D Pd/Cu catalyst, Base E Heck Coupling (with Alkenes) A->E Pd catalyst, Base F Aryl/Heteroaryl Derivatives B->F G Amino Derivatives C->G H Alkynyl Derivatives D->H I Alkenyl Derivatives E->I

Figure 2. Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl or heteroaryl boronic acids or esters is a powerful method for forming C-C bonds, allowing for the introduction of diverse aromatic and heteroaromatic substituents at the 7-position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to a variety of 7-aminoquinoline derivatives.

  • Sonogashira Coupling: The palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl groups at the 7-position, which can be further functionalized.

  • Heck Coupling: This reaction with alkenes allows for the formation of C-C bonds and the introduction of vinyl substituents.

The trifluoromethyl group is generally stable under these reaction conditions, making this compound a robust building block for combinatorial chemistry and library synthesis.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable precursor for compounds with important biological and photophysical properties.

Kinase Inhibitors

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[13] The 7-position of the quinoline ring is often a key point for modification to achieve potency and selectivity against specific kinases. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors, particularly through Buchwald-Hartwig amination to introduce various amine-containing side chains that can interact with the kinase active site.

Fluorescent Probes

Quinoline derivatives are known to possess interesting photophysical properties and have been utilized in the development of fluorescent probes for bio-imaging.[14][15][16] The extended π-system of the quinoline ring can be modulated by introducing electron-donating or electron-withdrawing groups to tune the absorption and emission wavelengths. The bromine at the 7-position can be replaced with various fluorogenic groups via cross-coupling reactions to create novel fluorescent sensors for detecting metal ions, pH changes, or specific biomolecules within living cells.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its combination of a quinoline core, a trifluoromethyl group, and a synthetically versatile bromine atom provides a powerful platform for the development of novel kinase inhibitors, fluorescent probes, and other functional molecules. While detailed experimental data for this specific compound is still emerging, the established chemistry of quinolines and aryl halides provides a strong foundation for its application in a wide range of research endeavors. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this promising chemical intermediate.

References

  • MySkinRecipes. This compound. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008, 123-126.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Google Patents. Prodrug forms of kinase inhibitors and their use in therapy.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PubChem. 7-Bromoquinoline. [Link]

  • Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

  • NIH. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

  • PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

  • ScienceDirect. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]

  • Google Patents. TANK-BINDING KINASE INHIBITOR COMPOUNDS. [Link]

  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • PubChemLite. 3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N). [Link]

  • BindingDB. Patents In BindingDB. [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

  • Google Patents. Method for preparing 7-bromoisoquinoline.
  • ResearchGate. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF. [Link]

  • NIST WebBook. Quinoline, 3-bromo-. [Link]

  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. [Link]

  • ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinolines substituted with bromine and trifluoromethyl groups represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique electronic properties imparted by these substituents can profoundly influence the biological activity and physical characteristics of the parent molecule. This guide provides a comprehensive overview of proposed synthetic strategies for the targeted synthesis of 7-Bromo-3-(trifluoromethyl)quinoline, a molecule of interest for further investigation. Drawing upon established methodologies in quinoline synthesis, this document outlines two plausible retrosynthetic approaches and provides detailed, step-by-step experimental protocols. The underlying reaction mechanisms are elucidated, and key considerations for reaction optimization are discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline ring with specific substituents is a key strategy for modulating the pharmacological profile of these compounds. The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity, while a bromine atom can serve as a handle for further synthetic transformations through cross-coupling reactions, in addition to influencing the electronic properties of the molecule.[2] The specific substitution pattern of this compound presents a unique synthetic challenge and a promising scaffold for the development of novel bioactive molecules.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A retrosynthetic analysis of the target molecule, this compound, suggests two primary strategic approaches for its construction. These strategies involve the sequential introduction of the bromo and trifluoromethyl substituents onto a pre-formed quinoline ring or the construction of the quinoline ring from precursors already bearing the desired functionalities.

Diagram: Retrosynthetic Analysis of this compound

G cluster_route1 Route 1: Late-Stage Functionalization cluster_route2 Route 2: Ring Construction target This compound r1_step2 Bromination target->r1_step2 r2_step1 Combes Synthesis target->r2_step1 r1_step1 Trifluoromethylation r1_step2->r1_step1 quinoline Quinoline r1_step1->quinoline aniline_precursor 3-Bromoaniline r2_step1->aniline_precursor diketone_precursor 1,1,1-Trifluoro-2,4-pentanedione r2_step1->diketone_precursor

Caption: Retrosynthetic pathways for this compound.

Strategy 1: Late-Stage Functionalization This approach involves the initial synthesis of a quinoline core, followed by the sequential introduction of the trifluoromethyl and bromo groups. This strategy offers flexibility, as the core quinoline can be modified with various substituents.

Strategy 2: Ring Construction from Substituted Precursors This strategy focuses on building the quinoline ring system using starting materials that already contain the bromo and trifluoromethyl moieties. The Combes quinoline synthesis is a suitable reaction for this approach, involving the condensation of a substituted aniline with a β-diketone.[3][4]

Detailed Synthetic Protocols and Mechanistic Insights

Strategy 1: Late-Stage Functionalization

This strategy will be presented as a two-step process starting from a commercially available quinoline derivative.

Diagram: Workflow for Strategy 1

G start 3-(Trifluoromethyl)quinoline step1 Step 1: Electrophilic Bromination start->step1 Br2, H2SO4 product This compound step1->product

Caption: Synthetic workflow for the late-stage functionalization approach.

Step 1: Electrophilic Bromination of 3-(Trifluoromethyl)quinoline

The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. Therefore, bromination of 3-(trifluoromethyl)quinoline is expected to yield a mixture of products, with substitution occurring at the 5- and 7-positions. Careful control of reaction conditions and subsequent purification will be crucial to isolate the desired 7-bromo isomer.

Experimental Protocol:

  • To a stirred solution of 3-(trifluoromethyl)quinoline (1.0 eq) in concentrated sulfuric acid (10 vol) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both the solvent and a protonating agent, activating the quinoline ring for electrophilic attack.

  • N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.

  • 0 °C to Room Temperature: Initial cooling helps to control the exothermic nature of the reaction, while allowing it to proceed to completion at room temperature.

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The sulfuric acid protonates the quinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring. The trifluoromethyl group at the 3-position directs the incoming electrophile (Br+) to the 5- and 7-positions.

Strategy 2: Ring Construction via Combes Synthesis

The Combes synthesis provides a direct route to substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[3][4][5] For the synthesis of this compound, 3-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione would be the appropriate starting materials.

Diagram: Workflow for Strategy 2

G start1 3-Bromoaniline step1 Step 1: Condensation & Cyclization (Combes Synthesis) start1->step1 Polyphosphoric Acid (PPA), Heat start2 1,1,1-Trifluoro-2,4-pentanedione start2->step1 Polyphosphoric Acid (PPA), Heat product This compound step1->product

Caption: Synthetic workflow for the Combes synthesis approach.

Experimental Protocol:

  • To a flask charged with polyphosphoric acid (PPA) (10 wt eq), add 3-bromoaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto a mixture of crushed ice and water.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the solid precipitate and wash thoroughly with water.

  • Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): Acts as both a catalyst and a dehydrating agent, promoting the condensation and subsequent cyclization steps.[3]

  • 120-140 °C: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Reaction Mechanism:

The Combes synthesis proceeds through three main stages:[3][5]

  • Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.

  • Acid-Catalyzed Annulation: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring. This is the rate-determining step.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic quinoline ring.

Quantitative Data Summary

As these are proposed syntheses, the following table provides estimated yields based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and optimization.

StrategyStepReactantsProductEstimated Yield (%)Reference
1 Bromination3-(Trifluoromethyl)quinoline, NBSThis compound40-60 (isomer mixture)[6][7]
2 Combes Synthesis3-Bromoaniline, 1,1,1-Trifluoro-2,4-pentanedioneThis compound50-70[3]

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

  • Concentrated Acids: Sulfuric acid and polyphosphoric acid are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled with care in a fume hood.

  • Organic Solvents: Dichloromethane and other organic solvents are flammable and potentially toxic. Use in a well-ventilated area and away from ignition sources.

  • High Temperatures: The Combes synthesis requires heating to high temperatures. Use appropriate heating equipment (e.g., oil bath) and monitor the reaction temperature carefully.

Conclusion

This technical guide has outlined two viable synthetic strategies for the preparation of this compound. The late-stage functionalization approach offers flexibility, while the Combes synthesis provides a more direct route. Both methods are based on well-established chemical principles and can be adapted and optimized to achieve the desired product. The successful synthesis and characterization of this molecule will provide a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved December 12, 2023, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved December 12, 2023, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved December 12, 2023, from [Link]

  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (n.d.). Retrieved December 12, 2023, from [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved December 12, 2023, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved December 12, 2023, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved December 12, 2023, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved December 12, 2023, from [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (n.d.). Retrieved December 12, 2023, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved December 12, 2023, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved December 12, 2023, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2023, from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved December 12, 2023, from [Link]

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (2021, April 9). Retrieved December 12, 2023, from [Link]

  • WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents. (n.d.).
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved December 12, 2023, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved December 12, 2023, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2025, August 7). Retrieved December 12, 2023, from [Link]

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (n.d.). Retrieved December 12, 2023, from [Link]

  • Fe-Catalyzed Radical Trifluoromethylation and Cyclization of Ortho-Vinyl Enaminones with 1-(Trifluoromethyl)-1,3-benzo-[d][3][8]iodaoxol-3(1H)-one to Construct Functionalized Quinolines | The Journal of Organic Chemistry - ACS Publications. (2025, May 19). Retrieved December 12, 2023, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved December 12, 2023, from [Link]

  • Direct trifluoromethylation of a quinoline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 12, 2023, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved December 12, 2023, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2023, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Retrieved December 12, 2023, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved December 12, 2023, from [Link]

  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2023, from [Link]

  • Conrad- limpach knorr synthsis(combes synthsis) quinoline - YouTube. (2020, October 8). Retrieved December 12, 2023, from [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. (n.d.). Retrieved December 12, 2023, from [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. (n.d.). Retrieved December 12, 2023, from [Link]

  • Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones - ResearchGate. (2025, November 29). Retrieved December 12, 2023, from [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Retrieved December 12, 2023, from [Link]

Sources

Technical Guide: 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 7-Bromo-3-(trifluoromethyl)quinoline, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS Number for this precise isomeric configuration is not prominently listed in major public databases, this document consolidates available information on its structural analogs and the broader class of functionalized quinolines to offer a robust technical profile. We will explore its core physicochemical properties, propose validated synthetic strategies, discuss its potential applications as a key building block in drug discovery, and detail essential protocols for its characterization and safe handling. This guide is intended for senior researchers, chemists, and drug development professionals seeking to leverage the unique electronic and steric properties imparted by the bromo and trifluoromethyl substituents on the quinoline scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to a wide range of pharmaceuticals, exhibiting activities including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of specific substituents is a key strategy for optimizing drug candidates.

  • Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

  • Bromo (Br) Substituent: The bromine atom serves a dual purpose. It acts as a bioisostere for other groups, influences the electronic landscape of the molecule, and, critically, provides a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

This guide focuses specifically on This compound , a molecule that combines these powerful functional groups on a single, pharmaceutically relevant scaffold.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. While the CAS Number for the isomeric 3-Bromo-7-(trifluoromethyl)quinoline is 1215768-16-3 , a dedicated CAS number for the 7-bromo-3-trifluoromethyl isomer is not readily found in public chemical databases as of this writing, suggesting it is a less common or novel research compound.[6][7]

Core Chemical Data

The fundamental properties of the target compound are summarized below. Predicted values are derived from computational models and provide a reliable estimate in the absence of experimental data.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₅BrF₃N[6]
Molecular Weight 276.05 g/mol [6]
Monoisotopic Mass 274.956 Da[7]
Predicted XlogP 3.7[7]
Topological Polar Surface Area (TPSA) 12.89 Ų-
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 1 (Nitrogen)[8]
Rotatable Bonds 1[8]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted quinolines requires careful regiochemical control. A plausible and efficient synthetic route to this compound can be designed based on established methodologies, such as the Gould-Jacobs reaction, followed by selective bromination.

Proposed Synthetic Workflow

A logical pathway would involve first constructing the trifluoromethyl-substituted quinolinol core, followed by conversion to the chloro-intermediate and subsequent bromination. This approach offers superior control compared to attempting direct functionalization of a pre-brominated starting material, where directing group effects could lead to undesired isomers.

Synthetic_Pathway A 3-Bromoaniline C Intermediate A A->C Gould-Jacobs Reaction (Condensation) B Diethyl 2-(trifluoroacetyl)malonate B->C D 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline C->D Thermal Cyclization (High Temp, Dowtherm A) E 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline D->E Chlorination (POCl₃) F This compound E->F Reductive Dechlorination (H₂, Pd/C) Applications cluster_0 Core Scaffold cluster_1 Drug Discovery Pathways A This compound B Kinase Inhibitors A->B Suzuki Coupling (Aryl boronic acids) C GPCR Modulators A->C Buchwald-Hartwig Amination (Amines) D Antiviral Agents A->D Sonogashira Coupling (Alkynes) E Bio-probes / Imaging Agents A->E Stille Coupling (Organostannanes)

Caption: Role as a versatile building block in drug discovery.
  • Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. [9]The 7-bromo position can be functionalized via Suzuki or Stille coupling to introduce complex aryl or heteroaryl moieties that can interact with specific pockets in the kinase active site.

  • Antiviral and Antimalarial Agents: Chloroquine, an aminoquinoline, is a famous antimalarial drug. [2]The trifluoromethyl group is known to be present in other potent antiviral compounds. [5]The 7-bromo position allows for the introduction of side chains via amination or other coupling reactions to explore new antiviral or antimalarial candidates.

  • GPCR Modulators: The scaffold can be decorated with various functional groups to target G-protein coupled receptors (GPCRs), a large family of drug targets.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Standard Characterization Protocol
  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Expected Result: A prominent ion peak corresponding to [M+H]⁺ at m/z 275.96 or 277.96, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct aromatic proton signals in the 7.5-9.0 ppm range. The proton at C2 will likely be a singlet, and the proton at C4 will also be a singlet, both shifted downfield due to the influence of the nitrogen and trifluoromethyl group. The protons on the benzo-ring (C5, C6, C8) will show a characteristic splitting pattern.

    • ¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the 120-150 ppm range. The C-Br bond will cause the C7 signal to be shifted.

    • ¹⁹F NMR: Expect a sharp singlet around -60 to -65 ppm (relative to CFCl₃), which is characteristic of a CF₃ group attached to an aromatic ring. [10][11]

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reverse-phase HPLC with a C18 column.

    • Purpose: To assess the purity of the final compound. A pure sample should exhibit a single major peak.

G start Synthesized Product ms Mass Spectrometry (MS) Verify Molecular Weight & Isotope Pattern start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure & Connectivity ms->nmr hplc HPLC Assess Purity (>95%) nmr->hplc end Characterized Compound hplc->end

Caption: Standard workflow for analytical characterization.

Safety, Handling, and Storage

As with any halogenated and nitrogen-containing heterocyclic compound, proper safety protocols must be strictly followed. The information provided here is based on safety data for structurally similar compounds. [12][13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [12] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use. [12] * Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13] * Avoid contact with skin, eyes, and clothing. [14] * Wash hands thoroughly after handling. [14]

  • Storage:

    • Store in a tightly sealed container. [15] * Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [15] * Some related compounds recommend storage under an inert atmosphere at 2-8°C. [12]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [12]

Conclusion

This compound represents a highly valuable, albeit specialized, chemical building block. Its unique combination of a reactive bromine handle and a stabilizing trifluoromethyl group on the pharmaceutically important quinoline scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. While its dedicated CAS number is not prominent, this guide has outlined its key properties, a robust synthetic strategy, and critical protocols for its use. By leveraging the principles and procedures detailed herein, researchers can effectively synthesize, characterize, and apply this compound to advance their discovery programs.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline. Available at: [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, S., et al. (2016). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). Journal of the Iranian Chemical Society. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Bromoquinoline. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-7-(trifluoromethyl)quinoline. Available at: [Link]

Sources

7-Bromo-3-(trifluoromethyl)quinoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this molecule, intended for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into its core physicochemical properties, explore logical synthetic pathways with an emphasis on mechanistic rationale, and illuminate its strategic applications as a versatile building block for creating complex, biologically active molecules. The presence of a bromine atom offers a reactive handle for further chemical modification, while the trifluoromethyl group enhances metabolic stability and modulates electronic properties, making this scaffold a valuable asset in the design of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, aromatic structure serves as an excellent scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Numerous FDA-approved drugs incorporate the quinoline core, underscoring its therapeutic relevance in treating a wide array of diseases, including cancer, malaria, and various infections.[1][3]

This compound emerges as a highly functionalized derivative. The strategic placement of its substituents is key to its utility:

  • The Trifluoromethyl (CF₃) Group: This moiety is a well-known bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing, which can alter the pKa of the quinoline nitrogen. Critically, the CF₃ group often enhances metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity.[4]

  • The Bromo (Br) Substituent: Positioned at the 7-position, the bromine atom is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the quinoline core, a fundamental process in lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₅BrF₃N[4][5][6]
Molecular Weight 276.05 g/mol [4][5][6]
CAS Number 1246549-93-8[4][5]
Appearance White to off-white solid[5]
Storage Conditions Room temperature, sealed in dry, dark place[4][5]
Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis and Purification Workflow

The synthesis of substituted quinolines can be achieved through several classic methodologies, such as the Skraup, Doebner-von Miller, or Pfitzinger reactions.[7] For a highly substituted target like this compound, a modern approach often involves a metal-catalyzed cyclization or the construction from a pre-functionalized aniline precursor to ensure high regioselectivity.

Conceptual Synthetic Strategy

A logical approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. The choice of starting materials is paramount. The synthesis would logically begin with 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate .

Causality of Experimental Choices:

  • Starting Materials: 4-bromoaniline is selected to ensure the bromine atom is correctly positioned at what will become the 7-position of the quinoline ring. Ethyl 4,4,4-trifluoroacetoacetate provides the three-carbon chain and the trifluoromethyl group for the pyridine half of the molecule.

  • Condensation: The initial reaction is typically acid-catalyzed to form an enamine intermediate. This step establishes the core C-N bond.

  • Cyclization: The subsequent intramolecular Friedel-Crafts-type cyclization is performed at high temperature, often in a high-boiling solvent like Dowtherm A or under microwave irradiation, to promote the formation of the quinoline ring system.[7] The electron-donating nature of the amino group (in the enamine) directs the cyclization to the ortho position.

  • Aromatization: The resulting quinolinone is then aromatized to the final quinoline. This can sometimes occur spontaneously or may require a subsequent chemical step.

Generalized Experimental Protocol
  • Condensation: To a solution of 4-bromoaniline (1.0 eq) in toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Water Removal: Fit the reaction vessel with a Dean-Stark apparatus and reflux for 4-6 hours to drive the condensation by removing water. Monitor the reaction progress by TLC or LC-MS.

  • Cyclization: Cool the reaction mixture. The solvent can be removed under reduced pressure. The crude enamine intermediate is added to a high-boiling solvent (e.g., Dowtherm A) and heated to ~250 °C for 1-2 hours. This is a critical step where high temperature drives the ring closure.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The structure and purity of the final product are confirmed using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Synthesis and Purification Workflow Diagram

G cluster_workflow General Synthesis & Purification Workflow Start Starting Materials (4-Bromoaniline + Ketoester) Reaction Acid-Catalyzed Condensation & Cyclization Start->Reaction Step 1 Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Characterization Structural Verification (NMR, MS) Purification->Characterization Step 4 Final Pure Product (>95% Purity) Characterization->Final

Caption: A logical workflow from starting materials to a purified, validated final compound.

Structural Verification and Trustworthiness

A protocol's trustworthiness is established by a robust system of self-validation. For any synthesized compound, rigorous analytical characterization is non-negotiable. It confirms that the desired product was formed and meets the purity requirements for subsequent applications.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. The coupling patterns (doublets, singlets) would confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon spectrum will verify the presence of 10 unique carbon atoms. The carbon attached to the CF₃ group will appear as a characteristic quartet due to C-F coupling.[8]

  • ¹⁹F NMR Spectroscopy: A singlet in the fluorine NMR spectrum around -60 to -65 ppm is a definitive indicator of the CF₃ group.[8]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the molecule, confirming its elemental composition (C₁₀H₅BrF₃N). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible.

Applications in Drug Discovery

This compound is primarily utilized as a building block for creating more complex molecules with potential therapeutic value.[4] Its structure is a precursor for libraries of compounds aimed at various biological targets.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The quinoline scaffold is well-suited for this role. The bromine at the 7-position can be elaborated using cross-coupling chemistry to introduce moieties that target the solvent-exposed region or other pockets of the kinase, enhancing potency and selectivity. The trifluoromethyl group can contribute to favorable binding interactions and improve pharmacokinetic properties. This compound is therefore a valuable intermediate for developing novel anticancer agents.[9]

Drug Discovery Pipeline Integration

G cluster_pipeline Role in Drug Discovery Pipeline BuildingBlock This compound (Core Scaffold) Reaction Suzuki / Buchwald-Hartwig Cross-Coupling BuildingBlock->Reaction Library Library of Novel Quinoline Derivatives Reaction->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (Shows Activity) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound (Potent & Selective) Optimization->Lead

Caption: The utility of the title compound as a starting point in a typical drug discovery campaign.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[4][5]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, featuring a privileged quinoline core, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine handle, makes it an ideal starting point for the synthesis of novel therapeutic agents. This guide has provided a technical framework for understanding its properties, synthesis, and critical role in the data-driven process of modern drug discovery.

References

  • 3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N) . PubChemLite. [Link]

  • This compound . MySkinRecipes. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases . Beilstein Archives. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . National Institutes of Health (PMC). [Link]

  • 7-Bromo-2-(trifluoromethyl)quinoline | C10H5BrF3N | CID 34177893 . PubChem. [Link]

  • 7-Bromo-8-(trifluoromethylsulfanylmethyl)quinoline | C11H7BrF3NS . PubChem. [Link]

  • Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives . The Journal of Organic Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central (PMC). [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products . PubMed Central (PMC). [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Thieme Connect. [Link]

  • Review on recent development of quinoline for anticancer activities . SpringerLink. [Link]

Sources

A Technical Guide to the Synthesis and Application of 7-Bromo-3-(trifluoromethyl)quinoline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of bioisosteric groups, such as halogens and trifluoromethyl (CF₃) moieties, is a proven strategy for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth technical overview of 7-Bromo-3-(trifluoromethyl)quinoline, a highly valuable heterocyclic building block. We will explore a robust and widely applicable synthetic strategy, detail a step-by-step experimental protocol, and discuss the compound's critical role as an intermediate in the development of next-generation therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Introduction: The Strategic Value of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with a wide array of biological targets. The utility of the quinoline core is exemplified by its presence in marketed drugs ranging from the antimalarial chloroquine to modern kinase inhibitors.[2]

The functionalization of this core is where medicinal chemists exert fine control over a molecule's properties. Two of the most impactful substitutions are bromination and trifluoromethylation:

  • The Bromo Group: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It also acts as a lipophilic, polarizable group that can form crucial halogen bonds with protein targets.

  • The Trifluoromethyl (CF₃) Group: This moiety is a powerful bioisostere for a methyl group but with profoundly different electronic properties. The CF₃ group enhances metabolic stability by blocking oxidative metabolism, increases lipophilicity (improving membrane permeability), and can significantly alter pKa and binding affinity.[3]

The combination of these two groups in This compound (CAS No. 1246549-93-8) creates a powerful and versatile intermediate, primed for elaboration into complex, biologically active molecules.[3]

Synthetic Strategies for this compound

While numerous classical methods exist for quinoline synthesis, such as the Skraup and Friedländer reactions, the construction of specifically substituted quinolines like the target compound often requires more regioselective modern approaches.[4][5] A highly effective and common strategy for accessing 3-substituted 4-hydroxyquinolines (which can be readily converted to the target quinoline) is the Conrad-Limpach-Knorr synthesis .

This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The choice of starting materials dictates the final substitution pattern with excellent regiochemical control. For the target molecule, the logical precursors are 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .

The general workflow involves two key transformations:

  • Cyclization: Formation of the core 7-bromo-3-(trifluoromethyl)quinolin-4-ol intermediate.

  • Deoxyhalogenation: Conversion of the 4-hydroxyl group to the final quinoline, which is often achieved by converting the hydroxyl to a leaving group (e.g., a chloro or triflate group) followed by reduction. However, for many applications, the related 4-chloroquinoline is a direct and equally useful intermediate.

Exemplary Synthetic Protocol: A Gould-Jacobs Approach

This protocol is a representative procedure based on the Gould-Jacobs reaction, a modification of the Conrad-Limpach synthesis, which is well-suited for producing this class of compounds. It proceeds via a cyclization and subsequent conversion to a chloro-intermediate, a common precursor in drug discovery.

Overall Synthetic Workflow

G cluster_0 Part 1: Cyclization cluster_1 Part 2: Chlorination A 3-Bromoaniline C Condensation & Thermal Cyclization (e.g., in Dowtherm A) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline C->D E 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline F Chlorination (e.g., POCl₃) E->F G 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline F->G G_final Target Precursor for Further Synthesis G->G_final

Caption: High-level workflow for the synthesis of the quinoline precursor.

Step-by-Step Experimental Procedure

Part 1: Synthesis of 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline

  • Reagent Setup: To a round-bottom flask equipped with a condenser and a Dean-Stark trap, add 3-bromoaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene (approx. 2 M concentration). Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Causality: The acid catalyst accelerates the initial condensation between the aniline and the ketoester to form the enamine intermediate. Toluene and the Dean-Stark trap are used to azeotropically remove the water formed during this condensation, driving the reaction to completion.

  • Condensation: Heat the mixture to reflux for 4-6 hours, or until water evolution ceases in the Dean-Stark trap.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes.

    • Causality: The high temperature provides the activation energy required for the intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of ethanol to form the quinolone ring system.

  • Workup & Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with hexanes to facilitate precipitation, and collect the solid by vacuum filtration. Wash the solid with hexanes and then diethyl ether to remove residual solvent and impurities. The crude 7-bromo-4-hydroxy-3-(trifluoromethyl)quinoline can be carried forward or recrystallized if necessary.

Part 2: Synthesis of 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline

  • Reaction Setup: In a fume hood, charge a round-bottom flask with the crude 7-bromo-4-hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) and add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent. Add a catalytic amount of dimethylformamide (DMF).

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the quinolone (a cyclic amide) into the corresponding 4-chloroquinoline. Catalytic DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) to pH 8-9 while keeping the mixture cool in an ice bath. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-bromo-4-chloro-3-(trifluoromethyl)quinoline.

Plausible Reaction Mechanism (Conrad-Limpach Cyclization)

G Aniline 3-Bromoaniline Enamine Enamine Intermediate (after condensation) Aniline->Enamine + Ketoester, -H₂O Ketoester Ethyl 4,4,4-trifluoroacetoacetate Quinolinol 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline Enamine->Quinolinol Heat (~250°C) Intramolecular Cyclization, -EtOH

Caption: Simplified mechanism of the Conrad-Limpach cyclization step.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
CAS Number 1246549-93-8
Molecular Formula C₁₀H₅BrF₃N
Molecular Weight 276.06 g/mol
Appearance Typically a solid (e.g., white to off-white powder)
Purity >97% (typical for commercial samples)
Storage Room temperature, sealed, dry, protected from light[3]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show distinct aromatic protons in the region of 7.5-9.0 ppm. The C2-H and C4-H protons of the quinoline core are typically the most deshielded, appearing at the lowest field.

  • ¹⁹F NMR: A sharp singlet would be observed, characteristic of the CF₃ group.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial starting point for more complex molecules. Its bifunctional nature (a nucleophilic nitrogen and an electrophilic C-Br bond for coupling) makes it highly valuable.

  • Scaffold for Kinase Inhibitors: The quinoline core is a well-established hinge-binding motif for many protein kinases. The 7-bromo position serves as an ideal attachment point for solubilizing groups or vectors to explore additional binding pockets via Suzuki or Sonogashira coupling. The 3-CF₃ group can enhance binding affinity and improve metabolic stability.[3]

  • Anticancer Agents: Research into quinoline-derived trifluoromethyl alcohols has demonstrated their potential as potent anticancer agents.[6][7] The title compound is a direct precursor to such molecules, where the bromine can be exchanged or the core can be further functionalized to optimize anticancer activity.

  • Probes and Diagnostics: The inherent fluorescence of the quinoline scaffold can be tuned by substitution, making its derivatives useful as fluorescent probes for biological imaging and assays.[3]

Conclusion

This compound is a strategically designed molecular building block that embodies key principles of modern medicinal chemistry. Its synthesis, achievable through robust and scalable methods like the Conrad-Limpach-Knorr reaction, provides access to a scaffold pre-optimized for drug discovery. The presence of both a versatile bromine handle and a property-enhancing trifluoromethyl group makes it an invaluable intermediate for developing novel kinase inhibitors, anticancer therapeutics, and other biologically active compounds. This guide provides the foundational knowledge for scientists to synthesize and effectively utilize this powerful tool in their research endeavors.

References

  • PubChem Compound Summary for CID 67303554, 3-bromo-7-(trifluoromethyl)quinoline. National Center for Biotechnology Information. URL: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. URL: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. URL: [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry. URL: [Link]

  • Sittaramane, V., et al. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 2015. URL: [Link]

  • Ali, S., et al. Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate, 2025. URL: [Link]

  • Sittaramane, V., et al. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University Digital Commons. URL: [Link]

  • This compound. MySkinRecipes. URL: [Link]

  • Method for preparing 7-bromoisoquinoline. Google Patents.
  • Verma, A., et al. Quinoline: A versatile heterocyclic. PMC, NIH. URL: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. URL: [Link]

  • Li, S., et al. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 2022. URL: [Link]

  • Preparation and Properties of Quinoline. URL: [Link]

Sources

An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-3-(trifluoromethyl)quinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a particularly valuable derivative for several reasons:

  • The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly impacts a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functionalities. The -CF₃ group can also engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity.

  • The Bromo Group (-Br): The bromine atom at the 7-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The combination of these two functional groups on the quinoline scaffold makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 1246549-93-8[1][2][3]
Molecular Formula C₁₀H₅BrF₃N[2][4]
Molecular Weight 276.05 g/mol [4]
Appearance White to off-white solid[4]
Storage Temperature Room Temperature, sealed in dry, dark place[4]
Spectroscopic Data (Predicted and Inferred from Analogs)
  • ¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will appear as doublets and multiplets, with coupling constants characteristic of their positions. The protons at C2 and C4 will likely be the most deshielded due to the influence of the nitrogen atom and the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR will display ten distinct signals for the ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring (around -60 to -65 ppm relative to CFCl₃).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline core (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ range).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 275 and 277.

Synthesis and Mechanistic Insights

The synthesis of trifluoromethylated quinolines often involves the construction of the quinoline ring from appropriately substituted anilines. A common and effective strategy is a variation of the Gould-Jacobs reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

For this compound, a plausible synthetic route starts from 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

Reaction Scheme:

Synthesis_of_7_Bromo_3_trifluoromethyl_quinoline cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 3-bromoaniline 3-Bromoaniline enamine Enamine Intermediate 3-bromoaniline->enamine Condensation ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate ethyl_trifluoroacetoacetate->enamine quinolinone 4-Hydroxy-7-bromo-2-(trifluoromethyl)quinolinone enamine->quinolinone Thermal Cyclization (Gould-Jacobs) final_product This compound quinolinone->final_product Halogenation (e.g., POCl₃) & Reduction

Caption: Plausible synthetic route to this compound.

Mechanistic Considerations:

  • Condensation: The first step is the acid-catalyzed condensation of 3-bromoaniline with the keto group of ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate. This reaction is typically driven by the removal of water.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether). This is an electrophilic aromatic substitution where the enamine double bond attacks the aniline ring, followed by elimination of ethanol to form the quinolinone.

  • Conversion to Quinoline: The resulting 4-hydroxyquinolinone is then converted to the corresponding 4-chloroquinoline using a halogenating agent like phosphorus oxychloride (POCl₃). Subsequent reduction of the 4-chloro group (e.g., by catalytic hydrogenation) would yield the desired 3-(trifluoromethyl)quinoline backbone. However, a more direct route to the 3-substituted quinoline might be employed.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the bromo substituent, which is the primary site for derivatization.

Reactivity_of_7_Bromo_3_trifluoromethyl_quinoline cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, base heck Heck Coupling (Alkene) start->heck Pd catalyst, base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd catalyst, base stille Stille Coupling (Ar-SnR₃) start->stille Pd catalyst product_aryl 7-Aryl-3-(trifluoromethyl)quinoline suzuki->product_aryl Forms C-C bond product_alkene 7-Alkenyl-3-(trifluoromethyl)quinoline heck->product_alkene Forms C-C bond product_amine 7-Amino-3-(trifluoromethyl)quinoline buchwald->product_amine Forms C-N bond product_stille 7-Aryl-3-(trifluoromethyl)quinoline stille->product_stille Forms C-C bond

Caption: Key derivatization reactions of this compound.

The bromine at the 7-position is readily displaced in various palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of a wide range of analogs. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the quinoline ring, but the C-Br bond remains the most reactive site for these transformations.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The quinoline scaffold itself is found in many kinase inhibitors, and the trifluoromethyl group is a common feature in modern pharmaceuticals.

  • Kinase Inhibitors: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoline core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase. The 7-position is often a vector for substitution, with different groups projecting into solvent-exposed regions or other pockets of the active site to enhance potency and selectivity. The trifluoromethyl group can contribute to binding affinity and improve pharmacokinetic properties.

  • Anticancer Agents: Due to their role in cell signaling, proliferation, and survival, kinases are major targets in oncology. Consequently, derivatives of this compound are frequently explored as potential anticancer agents.

  • Antimalarial and Anti-infective Agents: The 4-aminoquinoline scaffold is the basis for the famous antimalarial drug chloroquine. The trifluoromethyl group has been shown to be beneficial in overcoming drug resistance in some classes of antimalarials. While this is a 3-substituted quinoline, the general principles of using this scaffold against infectious diseases are well-established.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3-(trifluoromethyl)quinoline.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

  • Storage: Keep in a tightly sealed container in a dry, dark place at room temperature.[4]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. The combination of a versatile synthetic handle (the bromo group) and a key pharmacophoric feature (the trifluoromethyl group) on a privileged quinoline scaffold makes it an invaluable tool for the discovery and development of novel therapeutics. Its utility in the synthesis of kinase inhibitors and other biologically active molecules ensures its continued relevance in the field of drug discovery.

References

  • Google Patents. (n.d.). US20050165054A1 - Process for the preparation of quinoline derivatives.
  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Google Patents. (n.d.). United States Patent to. Retrieved from [Link]

  • Google Patents. (n.d.). US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubMed Central (PMC). (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]

  • European Patent Office. (2006). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1501802 B1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

Sources

A Technical Guide to Unlocking the Research Potential of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone in medicinal chemistry and materials science.[1][2] Recognized as a "privileged structure," its derivatives form the basis of numerous therapeutic agents and functional materials.[3] The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and biological properties.[1] This guide focuses on 7-Bromo-3-(trifluoromethyl)quinoline, a molecule poised for significant scientific exploration. The presence of a bromine atom at the C7 position offers a versatile handle for synthetic diversification, while the trifluoromethyl (-CF3) group at the C3 position can enhance metabolic stability, binding affinity, and lipophilicity—key attributes in drug design.[4][5] This document serves as a roadmap for researchers, outlining promising, yet underexplored, research avenues for this compound, from advanced synthesis to novel applications in medicine and materials science.

Section 1: Advanced Synthetic Strategies and Chemical Diversification

The true potential of this compound lies in its capacity for chemical modification. The bromine atom at the C7 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[4]

Proposed Derivatization Strategies:
  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoquinoline with various boronic acids or esters.[3][4] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C7 position, which is crucial for exploring structure-activity relationships (SAR).[4]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of 7-aminoquinoline derivatives. These derivatives are of significant interest due to the prevalence of the aminoquinoline scaffold in bioactive compounds.

  • Sonogashira Coupling: By reacting the bromoquinoline with terminal alkynes, this coupling method can be used to introduce alkynyl moieties.[6] These groups can serve as precursors for further transformations or as key components in conjugated materials.

  • Heck Reaction: This reaction allows for the formation of carbon-carbon bonds by coupling with alkenes, leading to the synthesis of 7-alkenylquinolines.[6]

The trifluoromethyl group, being a strong electron-withdrawing group, enhances the reactivity of the quinoline core towards certain nucleophilic substitutions, further expanding the synthetic possibilities.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-(trifluoromethyl)quinoline.

G cluster_start Core Scaffold cluster_reactions Cross-Coupling Reactions cluster_products Diverse Derivatives start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base heck Heck (Alkenes) start->heck Pd Catalyst, Base prod_aryl 7-Aryl/Heteroaryl Derivatives suzuki->prod_aryl prod_amino 7-Amino Derivatives buchwald->prod_amino prod_alkynyl 7-Alkynyl Derivatives sonogashira->prod_alkynyl prod_alkenyl 7-Alkenyl Derivatives heck->prod_alkenyl G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 7-Bromo-3-(CF3)quinoline Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Section 3: Applications in Materials Science

The electronic properties of the quinoline ring make it a valuable component in the design of functional organic materials. [7]The electron-withdrawing nature of both the quinoline nitrogen and the trifluoromethyl group suggests that derivatives of this compound could be excellent candidates for electron-transporting materials in organic electronics.

Hypothesis: Novel Organic Light-Emitting Diodes (OLEDs) and Sensors

By using the C7-bromo position to attach various chromophores or other electronically active groups through cross-coupling reactions, it is possible to synthesize a range of novel materials with tailored photophysical properties. These materials could be investigated for their potential as emitters or host materials in OLEDs. Furthermore, the quinoline nitrogen can coordinate with metal ions, opening up the possibility of developing fluorescent chemosensors for environmental monitoring or biological imaging. [7]

Workflow for Material Synthesis and Characterization
  • Synthesis: Synthesize a library of derivatives using the cross-coupling reactions described in Section 1 to append conjugated aromatic systems to the 7-position of the quinoline core.

  • Photophysical Characterization:

    • Measure the UV-Vis absorption and photoluminescence (PL) spectra in solution and as thin films to determine the absorption and emission properties.

    • Determine the photoluminescence quantum yield (PLQY) to assess the material's efficiency as an emitter.

    • Use time-resolved photoluminescence (TRPL) to measure the excited-state lifetime.

  • Electrochemical Characterization:

    • Perform cyclic voltammetry (CV) to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This is crucial for predicting charge injection and transport properties.

  • Device Fabrication and Testing (for OLEDs):

    • Fabricate multilayer OLED devices using the synthesized material as the emissive layer or electron-transport layer.

    • Measure the device performance, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational stability.

G A Synthesis of 7-Aryl-3-(CF3)quinolines B Photophysical Analysis (UV-Vis, PL, PLQY) A->B C Electrochemical Analysis (Cyclic Voltammetry) A->C E OLED Device Fabrication B->E D Determine HOMO/LUMO Energy Levels C->D D->E F Device Performance Testing (J-V-L, EQE) E->F G Data Analysis & Material Optimization F->G

Caption: Workflow for organic electronics material development.

Conclusion

This compound is a molecule rich with untapped potential. Its strategic combination of a versatile synthetic handle and a performance-enhancing functional group makes it an ideal platform for innovation. By pursuing the research avenues outlined in this guide—from creating diverse chemical libraries through advanced synthetic methods to exploring their applications in oncology, infectious diseases, and materials science—researchers can unlock new discoveries and contribute to the advancement of science and technology. The self-validating nature of the proposed experimental workflows, grounded in established scientific principles, provides a robust framework for generating reliable and impactful data.

References

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614. Retrieved from [Link]

  • Olayinka O. Ajani, et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22444–22464. Retrieved from [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1839-1845. Retrieved from [Link]

  • Van Zyl, R. L., et al. (1993). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittel-Forschung, 43(6), 654-657. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]

  • Martini, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3144. Retrieved from [Link]

  • MDPI. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 13(3), 519. Retrieved from [Link]

  • LookChem. (2021). How to Prepare 7-Bromoquinoline and Its Application in Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22444–22464. Retrieved from [Link]

  • Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

Sources

A Technical Guide to Quinoline Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene ring and a pyridine ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Its unique electronic and structural properties have made it a "privileged scaffold," leading to the development of a vast array of derivatives with significant therapeutic and industrial applications. This guide provides an in-depth exploration of the quinoline core, detailing its fundamental properties, foundational synthesis methodologies, and its expansive role in modern drug discovery, particularly in the development of antimalarial and anticancer agents. We delve into the mechanisms behind classic name reactions—Skraup, Doebner-von Miller, Combes, and Friedländer—providing not just protocols but the causal reasoning behind experimental choices. Furthermore, this document elucidates the molecular mechanisms of action for key therapeutic classes and touches upon the non-medical applications of this versatile heterocyclic system.

Chapter 1: The Quinoline Core: Structure and Properties

The Fundamental Scaffold

Quinoline, with the chemical formula C₉H₇N, is a heterocyclic aromatic organic compound.[1][8] Its structure consists of a benzene ring fused to a pyridine ring at two adjacent carbon atoms.[9][10][11] This fusion of a carbocyclic and a heterocyclic ring imparts a unique combination of chemical properties that are foundational to its diverse reactivity and biological activity. Quinoline is a colorless, hygroscopic liquid with a characteristic odor.[8][9][12] While only slightly soluble in cold water, it dissolves readily in organic solvents.[8][9][11]

Physicochemical Characteristics

The quinoline ring system is planar and aromatic, a result of the delocalized π-electrons across both rings.[9] The nitrogen atom in the pyridine ring renders the molecule a weak tertiary base, with the conjugate acid having a pKa of approximately 4.9.[9][13][14] This basicity is a critical feature, influencing its behavior in physiological environments and its ability to form salts. The aromatic nature of the scaffold means it is relatively stable and can undergo various substitution reactions, allowing for extensive functionalization to create a wide library of derivatives.[9]

Significance in Scientific Research

The quinoline nucleus is a prominent feature in a multitude of natural products, most famously the cinchona alkaloids like quinine.[2][15] This natural precedent has inspired chemists for over a century. The structural rigidity and the presence of a nitrogen atom for hydrogen bonding and coordination make the quinoline scaffold an ideal pharmacophore. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties, solidifying its importance in drug discovery.[2][15][16][17][18][19]

Chapter 2: Foundational Synthesis Methodologies

The construction of the quinoline ring system has been a subject of extensive study, leading to several classic name reactions that remain relevant today.[6][7][20] These methods provide routes to variously substituted quinolines, each with distinct advantages and mechanistic pathways.

Skraup Synthesis

The Skraup synthesis is a cornerstone reaction for producing the parent quinoline and its derivatives from anilines.[21][22][23] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[20][23]

  • Dehydration: In a reaction vessel, slowly add concentrated sulfuric acid to glycerol. Heat the mixture to dehydrate the glycerol into acrolein.

    • Scientist's Note: This initial step generates the α,β-unsaturated aldehyde in situ. Careful temperature control is crucial to prevent polymerization of the highly reactive acrolein.

  • Reaction Mixture: To the acrolein-sulfuric acid mixture, add the chosen aniline derivative and the oxidizing agent (e.g., nitrobenzene). Ferrous sulfate is often added to moderate the reaction, which can be highly exothermic.[23]

    • Scientist's Note: Nitrobenzene serves a dual role as both the oxidizing agent and a solvent.[22] The aniline it is reduced to can re-enter the reaction cycle.

  • Cyclization & Oxidation: Heat the mixture under reflux. The aniline undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and dehydration. The resulting 1,2-dihydroquinoline is then oxidized to the final quinoline product.[21][22]

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The quinoline is then purified, typically by steam distillation or chromatography.

The mechanism involves the initial formation of acrolein from glycerol, followed by conjugate addition of the aniline. Acid-catalyzed cyclization and subsequent oxidation yield the aromatic quinoline ring.[20][24]

Skraup_Synthesis Aniline Aniline inv1 Aniline->inv1 Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->inv1 MichaelAdduct Michael Adduct (Aniline-Propanal) CyclizedInt Cyclized Intermediate MichaelAdduct->CyclizedInt H⁺ Cyclization Dihydroquinoline 1,2-Dihydroquinoline CyclizedInt->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (Nitrobenzene) inv1->MichaelAdduct Michael Addition inv2 Doebner_von_Miller Aniline Aniline inv1 Aniline->inv1 UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->inv1 Adduct Conjugate Adduct SchiffBase Schiff Base Intermediate Adduct->SchiffBase (via another aniline) Cyclized Cyclized Dihydroquinoline SchiffBase->Cyclized Electrophilic Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline Oxidation & Aromatization inv1->Adduct 1,4-Addition Combes_Synthesis Aniline Aniline inv1 Aniline->inv1 Diketone β-Diketone Diketone->inv1 Enamine Enamine (Schiff Base) Protonated Protonated Intermediate Enamine->Protonated H⁺ (Acid Catalyst) Cyclized Cyclized Adduct Protonated->Cyclized Annulation (Rate-Determining) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Dehydration -H₂O inv1->Enamine Condensation -H₂O Friedlander_Synthesis Start 2-Aminoaryl Ketone + α-Methylene Carbonyl PathA Path A Start->PathA PathB Path B Start->PathB AldolAdduct Aldol Adduct PathA->AldolAdduct Aldol Condensation SchiffBase Schiff Base PathB->SchiffBase Schiff Base Formation UnsatCarbonyl Unsaturated Carbonyl AldolAdduct->UnsatCarbonyl -H₂O Quinoline Substituted Quinoline UnsatCarbonyl->Quinoline Imine Formation (Cyclization) -H₂O AldolCyclized Cyclized Adduct SchiffBase->AldolCyclized Intramolecular Aldol Reaction AldolCyclized->Quinoline -H₂O

Sources

Foreword: The Strategic Value of the Halogenated Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Halogenated Quinolines in Chemical Research

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in natural alkaloids and its role as a "privileged scaffold" in medicinal chemistry. Its derivatives form the basis of numerous therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs. The true synthetic and therapeutic potential of this scaffold is often unlocked through halogenation.

Introducing a halogen atom (F, Cl, Br, I) onto the quinoline core is not a trivial modification. It serves two strategic purposes. First, it profoundly modulates the molecule's physicochemical properties—lipophilicity, electronic distribution, metabolic stability, and pKa—which are critical determinants of pharmacokinetic and pharmacodynamic behavior. Second, and perhaps more importantly for the synthetic chemist, the carbon-halogen bond is a versatile synthetic handle, an anchor point for constructing molecular complexity through a host of modern cross-coupling reactions.

This guide moves beyond a simple recitation of facts. It is designed to provide a field-proven perspective on the synthesis, manipulation, and application of halogenated quinolines, explaining the causality behind experimental choices and empowering researchers to leverage this remarkable class of molecules in their own discovery programs.

Architectures of the Core: Foundational Quinoline Synthesis

Before a quinoline can be halogenated, it must be built. The choice of the initial ring-forming reaction is critical as it dictates the substitution patterns available on the nascent scaffold. Several classic "named reactions" remain pillars of quinoline synthesis, each with distinct advantages and mechanistic underpinnings.

  • Skraup Synthesis: This archetypal reaction constructs the quinoline ring by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). The key insight here is that the harsh acidic conditions first dehydrate glycerol to form acrolein in situ. The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the aromatic quinoline. While effective for producing unsubstituted or simply substituted quinolines, its often violent and harsh conditions limit its application for sensitive substrates.

  • Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed self-condensation of aldehydes or ketones. This allows for the synthesis of a wider variety of substituted quinolines under somewhat milder conditions than the Skraup reaction.

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds through an enamine intermediate which then cyclizes. The choice of acid catalyst (sulfuric acid, polyphosphoric acid) is crucial for driving the dehydration and cyclization step efficiently. It is particularly useful for preparing 2,4-substituted quinolines.

  • Gould-Jacobs Reaction: This powerful sequence is a preferred route for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate is then subjected to high-temperature thermal cyclization. Modern protocols often employ microwave heating to dramatically reduce reaction times and improve yields, circumventing the need for very high-boiling solvents like diphenyl ether.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Method cluster_product Primary Product Scaffold Aniline Aniline / Substituted Anilines Skraup Skraup / Doebner- von Miller Aniline->Skraup Combes Combes Aniline->Combes GouldJacobs Gould-Jacobs Aniline->GouldJacobs Glycerol Glycerol / α,β-Unsaturated Carbonyls Glycerol->Skraup Diketone β-Diketones Diketone->Combes MalonicEster Alkoxymethylene- malonic Esters MalonicEster->GouldJacobs SubstQuinoline Substituted Quinolines Skraup->SubstQuinoline Combes->SubstQuinoline HydroxyQuinoline 4-Hydroxyquinolines (4-Quinolones) GouldJacobs->HydroxyQuinoline

Caption: Selection of foundational quinoline synthesis routes.

Installing the Halogen: A Gateway to Functionality

Direct C-H halogenation of the pre-formed quinoline ring is an atom-economical approach to producing these vital intermediates. The key challenge and point of experimental design is achieving regioselectivity. The quinoline nucleus has two distinct electronic domains: the electron-deficient pyridine ring is generally resistant to electrophilic substitution, while the electron-rich benzene ring is more reactive.

An operationally simple and metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed, showcasing excellent regioselectivity. This method utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature under air, making it highly practical. The directing group at the 8-position, such as an amide or alkoxy group, is crucial for activating the C5 position towards electrophilic attack.

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)benzamide

This protocol describes a self-validating system for the highly regioselective chlorination of an 8-amidoquinoline, based on established methodologies. The rationale is to leverage the directing ability of the 8-amido group and the mild reactivity of trichloroisocyanuric acid (TCCA).

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 eq)

  • Trichloroisocyanuric acid (TCCA) (0.36 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Standard glassware, magnetic stirrer, and TLC analysis setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (1.0 eq). Dissolve the substrate in dichloromethane (approx. 0.1 M concentration).

    • Causality Insight: DCM is chosen as a relatively inert solvent that readily dissolves both the substrate and the reagent without participating in the reaction.

  • Reagent Addition: Add TCCA (0.36 eq) to the solution in one portion at room temperature.

    • Expertise Note: TCCA is an efficient chlorine source. Using a slight substoichiometric amount (0.36 eq. provides just over 1 eq. of active 'Cl+') ensures complete consumption of the limiting reagent and minimizes over-halogenation byproducts. The reaction is typically monitored by TLC.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the consumption of the starting material. The reaction is often complete within 1-2 hours.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active halogen species. Then, add saturated aqueous sodium bicarbonate solution to neutralize the cyanuric acid byproduct and any trace acids.

    • Trustworthiness: This quenching and neutralization sequence is a critical self-validating step. It ensures that no reactive species carry over into the extraction and concentration phases, preventing side reactions and ensuring the safety and stability of the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization to yield the pure C5-chloro-N-(quinolin-8-yl)benzamide.

The Halogen as a Linchpin: Palladium-Catalyzed Cross-Coupling

The true synthetic utility of halogenated quinolines lies in their ability to participate in transition metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon and carbon-heteroatom bonds at the site of the halogen, allowing for the modular construction of highly complex derivatives from a common intermediate.

The reactivity of the carbon-halogen bond in these reactions is well-established and follows the general trend: C-I > C-Br >> C-Cl . This predictable reactivity is a powerful tool, enabling chemists to perform selective, sequential cross-couplings on poly-halogenated quinolines. For instance, on a 2-chloro-4-bromoquinoline, a Suzuki coupling can be performed selectively at the more reactive C4-Br position, leaving the C2-Cl untouched for a subsequent, different coupling reaction.

Commonly employed reactions include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds using boronic acids/esters.

  • Heck Coupling: Forms C-C bonds with alkenes.

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Forms C-N or C-O bonds with amines or alcohols.

G Pd0 Pd(0)L_n OxAdd R-Pd(II)-X (L_n) Pd0->OxAdd Oxidative Addition (+ R-X) Transmetal R-Pd(II)-R' (L_n) OxAdd->Transmetal Transmetalation (+ R'-[M]) Transmetal->Pd0 Reductive Elimination RedElim R-R' Transmetal->RedElim Product Reactants Catalyst

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Applications in Drug Discovery & Development

The structural modifications enabled by halogenation and subsequent cross-coupling directly translate into a wide spectrum of pharmacological activities. Halogens can enhance binding affinity, improve membrane permeability, and block sites of metabolism, making halogenated quinolines a fertile ground for drug discovery.

Anticancer Activity

Halogenated quinolines are prominent scaffolds in oncology research, with derivatives showing potent activity through various mechanisms. They have been shown to inhibit critical cancer-related enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization.

  • Structure-Activity Relationship (SAR): SAR studies have frequently demonstrated that the presence and position of a halogen are critical for potency. For instance, compounds bearing a halogen group at the 4-position of a phenyl ring attached to the quinoline core have shown improved antiproliferative activity against breast cancer cell lines. Similarly, highly brominated quinolines have exhibited significant inhibitory effects against various cancer cell lines, with some derivatives inhibiting human topoisomerase I.

Table 1: Representative Anticancer Activity of Halogenated Quinolines

Compound ClassHalogen PatternTarget Cancer Cell LineReported Activity (IC₅₀)Mechanism of Action
Triazenoquinolines8-ChloroL1210 Murine LeukemiaComparable to DacarbazineDNA Alkylating Agent
Quinoline-Chalcone HybridsChloro or BromoA549 (Lung), K-562 (Leukemia)1.91 - 5.29 µMPI3K/Akt/mTOR Pathway Inhibition
Brominated Methoxy Quinolines5,7-Dibromo-6-methoxyHeLa, HT295.45 - 9.6 µg/mLTopoisomerase I Inhibition
Antimicrobial and Antimalarial Activity

The history of quinolines is deeply rooted in anti-infective medicine. Halogenation plays a key role in modern derivatives.

  • Antimalarial: The chlorine atom in the classic drug Chloroquine is essential for its activity. SAR studies on other antimalarial quinolines confirm that halogens can significantly enhance potency against Plasmodium falciparum.

  • Antibacterial: Research has shown that select halogenated quinolines (HQs) can eradicate drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE). Critically, these compounds are also effective against bacterial biofilms, which are notoriously tolerant to conventional antibiotics. Synthetic tuning of the HQ scaffold allows for the optimization of antibacterial and biofilm-eradication activities.

G HQ Halogenated Quinoline Scaffold Anticancer Anticancer HQ->Anticancer Antimalarial Antimalarial HQ->Antimalarial Antibacterial Antibacterial HQ->Antibacterial TK Tyrosine Kinase Inhibition Anticancer->TK Topo Topoisomerase Inhibition Anticancer->Topo Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin Heme Heme Detoxification Inhibition Antimalarial->Heme Biofilm Biofilm Eradication Antibacterial->Biofilm

Caption: Diverse biological targets of halogenated quinoline derivatives.

Conclusion and Future Outlook

Halogenated quinolines represent a class of molecules with enduring relevance and immense potential. Their synthesis, grounded in both classic and modern methodologies, provides a robust platform for exploration. The strategic placement of a halogen atom serves as a powerful tool for both fine-tuning biological activity and enabling extensive synthetic diversification through cross-coupling chemistry. As researchers continue to seek novel therapeutics for cancer, infectious diseases, and other complex illnesses, the logical, step-wise functionalization of the halogenated quinoline scaffold will undoubtedly remain a highly productive and rewarding strategy in the ongoing quest for new chemical entities that can address pressing medical needs.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Merck Index. Retrieved from [Link]

  • Kumar, A., & Pathak, V. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Cheng, C. C., et al. (1979). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of quinoline derivatives and its applications. (2021). Slideshare. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Saeedi, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Funabiki, K., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromo-3-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and can significantly enhance the metabolic stability and pharmacokinetic profile of bioactive molecules. The bromo-substituent at the 7-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries. This guide presents a robust and reproducible synthetic route, grounded in established quinoline synthesis methodologies, and offers insights into the critical parameters for successful execution.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of a molecule, often leading to enhanced efficacy and an improved pharmacokinetic profile. Furthermore, the presence of a bromine atom on the quinoline ring provides a reactive site for the introduction of additional functional groups through various transition-metal-catalyzed cross-coupling reactions. Consequently, this compound is a highly valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.

This application note details a practical and efficient protocol for the laboratory-scale synthesis of this compound. The presented methodology is based on a modified Combes quinoline synthesis, a reliable method for the preparation of substituted quinolines.[2]

Reaction Principle

The synthesis of this compound can be achieved via the acid-catalyzed condensation of 3-bromoaniline with 4,4,4-trifluoroacetoacetic ester (a trifluoromethyl-β-ketoester), followed by cyclization and dehydration. This approach is a variation of the Conrad-Limpach-Knorr and Combes syntheses of quinolines.[2] The reaction proceeds through the formation of a β-amino-α,β-unsaturated ketone intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the quinoline ring system.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Chlorination cluster_3 Step 4: Reductive Dechlorination A 3-Bromoaniline C Intermediate Formation A->C B 4,4,4-Trifluoroacetoacetic ester B->C E 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one C->E Heat C->E D Acid Catalyst (e.g., Polyphosphoric Acid) G 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline E->G Heat E->G F POCl3 I This compound G->I Base (e.g., Et3N) G->I H H2, Pd/C

Figure 1: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
3-BromoanilineReagentPlus®, 99%Sigma-Aldrich
Ethyl 4,4,4-trifluoroacetoacetate98%Sigma-Aldrich
Polyphosphoric acid (PPA)83% P2O5 assaySigma-Aldrich
Phosphorus oxychloride (POCl3)Reagent grade, ≥99%Sigma-Aldrich
Palladium on carbon (Pd/C)10 wt. % loading, drySigma-Aldrich
Triethylamine (Et3N)≥99.5%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO3)
Brine
Anhydrous Sodium Sulfate (Na2SO4)

Step 1: Synthesis of 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (10.0 g, 58.1 mmol) and ethyl 4,4,4-trifluoroacetoacetate (11.8 g, 64.0 mmol) in 100 mL of ethanol.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the condensation, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add polyphosphoric acid (50 g) and heat the mixture to 120 °C with stirring for 2 hours.

  • Carefully pour the hot reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60 °C to yield the crude 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline

  • Place the crude 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one (from the previous step) in a 100 mL round-bottom flask.

  • Add phosphorus oxychloride (30 mL, 323 mmol) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline.

Step 3: Synthesis of this compound

  • Dissolve the crude 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline in 150 mL of ethanol in a hydrogenation flask.

  • Add triethylamine (8.1 mL, 58.1 mmol) to the solution.

  • Carefully add 10% palladium on carbon (50% wet, 1.0 g) to the flask.

  • Subject the mixture to hydrogenation (H2 balloon or Parr hydrogenator) at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.[3]

Characterization Data (Expected)

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC10H5BrF3N276.05 g/mol Off-white to pale yellow solid

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Palladium on carbon is flammable when dry. Handle with care and do not allow it to come into contact with organic solvents in the presence of air.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side product formation.Ensure anhydrous conditions. Increase reaction time or temperature for the PPA cyclization.
Incomplete chlorination in Step 2Insufficient POCl3 or reaction time.Use a larger excess of POCl3. Ensure the reaction goes to completion by TLC monitoring.
Incomplete dechlorination in Step 3Inactive catalyst or insufficient hydrogen.Use fresh palladium on carbon. Ensure the system is properly purged with hydrogen.
Difficulty in purificationPresence of closely related impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.[3]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The multi-step synthesis involves well-established chemical transformations and offers a practical route to this important fluorinated and brominated quinoline derivative.

References

  • Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. JPTCP, 30(18), 3002-3017. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 7-bromoisoquinoline. (CN102875465A).
  • Organic Chemistry Portal. Synthesis of quinolines. (n.d.). Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Ali, S., et al. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Retrieved from [Link]

  • Connect Journals. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 22. Retrieved from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]

Sources

The Versatile Scaffold: Applications of 7-Bromo-3-(trifluoromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic substitution on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The subject of this guide, 7-Bromo-3-(trifluoromethyl)quinoline, is a prime example of a synthetically versatile intermediate, poised for the development of potent and selective therapeutic agents. The presence of a bromine atom at the 7-position provides a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the electron-withdrawing trifluoromethyl group at the 3-position often enhances metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.

Key Applications in Drug Discovery

The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of targeted therapies, particularly in the realm of oncology. Its utility stems from the ability to readily undergo further chemical modifications to generate libraries of compounds for screening and optimization.

Intermediate in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The this compound scaffold is particularly well-suited for the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met. The aberrant activation of the c-Met signaling pathway is implicated in the proliferation, survival, and metastasis of various cancers.

A notable application of a closely related scaffold is in the development of potent c-Met kinase inhibitors. Research has shown that 3,5,7-trisubstituted quinolines exhibit significant c-Met inhibitory activity.[1][4] For instance, the synthesis of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline demonstrated nanomolar potency against c-Met.[1] This highlights the potential of using this compound as a starting material, where the bromine at the 7-position can be strategically replaced or used to build more complex and potent inhibitors.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

dot

Sources

Application Notes & Protocols: Leveraging 7-Bromo-3-(trifluoromethyl)quinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Privileged Scaffold

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 7-Bromo-3-(trifluoromethyl)quinoline. We will explore its utility as a versatile building block, focusing on its application in robust, palladium-catalyzed cross-coupling reactions that are central to modern medicinal chemistry.

Strategic Overview: The Value Proposition of this compound

This compound is a powerful heterocyclic building block engineered with distinct structural features that make it highly valuable for the synthesis of complex molecules, particularly in drug discovery. The quinoline core is a well-established "privileged structure," frequently found in compounds with a wide range of biological activities.[1]

The strategic placement of two key functional groups enhances its synthetic utility:

  • The C7-Bromine Atom: This serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its reactivity allows for the precise and efficient introduction of a wide variety of carbon and heteroatom substituents.

  • The C3-Trifluoromethyl (CF₃) Group: The electron-withdrawing nature of the CF₃ group influences the reactivity of the quinoline ring system. In a pharmaceutical context, the incorporation of a CF₃ group is a well-established strategy to enhance a molecule's metabolic stability, improve its lipophilicity for better membrane permeability, and increase its binding affinity to biological targets.[2]

This unique combination of a reactive handle, a bio-potentiating group, and a privileged core makes this molecule an ideal starting point for creating libraries of novel compounds for screening and development.[2][3]

Physicochemical Properties & Handling

A clear understanding of the compound's properties and safety requirements is paramount before any experimental work.

PropertyValueSource(s)
Molecular Formula C₁₀H₅BrF₃N[4]
Molecular Weight 276.05 g/mol [4]
Appearance White to off-white solid[4]
Storage Conditions Room Temperature, Sealed in dry, Keep in dark[4]
Critical Safety & Handling Protocols

This compound and related organohalides require careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Ventilation: Handle the solid and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5][6]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place, protected from light.[2][4]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C7-Br bond is primed for participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C, C-N, and C-O bond formation. These reactions share a common mechanistic framework, proceeding through a catalytic cycle that offers high functional group tolerance and predictable outcomes.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Trans Transmetalation or Ligand Exchange Intermediate OxAdd->Trans + Nucleophile + Base Trans->Pd0 Reductive Elimination + Product Product Ar-Nu (Coupled Product) ArylHalide Ar-Br (7-Bromoquinoline) NuSource Nucleophile Source (e.g., R-B(OH)₂ or R₂NH) Base Base Suzuki_Workflow Setup 1. Reaction Setup - Add 7-Bromoquinoline (1 equiv) - Arylboronic Acid (1.2-1.5 equiv) - Pd Catalyst (1-5 mol%) - Base (2-3 equiv) Inert 2. Inert Atmosphere - Seal vessel - Evacuate & backfill  with Ar/N₂ (3x) Setup->Inert Solvent 3. Solvent Addition - Inject degassed  Dioxane/Water Inert->Solvent React 4. Reaction - Heat to 80-100 °C - Stir for 4-24h Solvent->React Workup 5. Work-up & Purification - Cool, dilute, extract - Purify via chromatography React->Workup

Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.). [8]2. Inerting: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of ~0.1 M with respect to the quinoline starting material. [9]4. Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 7-aryl-3-(trifluoromethyl)quinoline product.

ParameterTypical ConditionsRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhosVaries in air stability and activity; ligand choice is crucial for efficiency.
Boron Reagent Arylboronic acids, Arylboronic acid pinacol estersPinacol esters offer enhanced stability and are less prone to protodeboronation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective for challenging couplings but is more expensive. [8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without decomposition.
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides. [10][11]This transformation is of paramount importance in pharmaceuticals, as the aniline and related N-aryl motifs are ubiquitous.

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. [12]They promote the challenging reductive elimination step that forms the C-N bond and prevent the formation of inactive palladium dimers. [10][12]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. [13]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle. [13] General Protocol for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk flask.

  • Inerting & Reagent Addition: Seal the flask, remove from the glovebox (if used), and establish an inert atmosphere. Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) followed by anhydrous, degassed solvent (e.g., toluene) under positive argon pressure.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS (typically 2-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precatalysts that are easily reduced to the active Pd(0) state.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst. [12][13]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong bases are needed to deprotonate the amine; choice depends on amine pKa.
Solvent Toluene, 1,4-Dioxane, THF (all anhydrous)Aprotic solvents are required to prevent reaction with the strong base.
Temperature 80 - 110 °CProvides energy for the often high activation barrier of C-N reductive elimination.
Sonogashira Coupling: Installing Alkyne Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes. [14]This reaction is highly valued for its ability to introduce rigid, linear alkyne linkers into molecular structures, a common strategy in materials science and for creating probes and complex drug scaffolds. [15] Causality Behind Protocol Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which undergoes transmetalation with the palladium center more readily than the alkyne itself. [16]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr generated during the reaction and as the solvent or co-solvent. [16]* Ligand- and Copper-Free Variants: Modern protocols have been developed to avoid the use of copper, which can promote undesirable alkyne homocoupling (Glaser coupling). These often require specific palladium catalysts and conditions but offer a cleaner reaction profile. [15][17] General Protocol for Sonogashira Coupling

  • Preparation: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). [16]2. Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3x).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent like Et₃N or a mixture of THF/Et₃N. Then, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often much faster than Suzuki or Buchwald-Hartwig couplings.

  • Monitoring: Monitor by TLC or LC-MS until completion (often 1-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and filter.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.

ParameterTypical ConditionsRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable catalysts for this transformation.
Co-catalyst CuIForms copper acetylide intermediate, accelerating transmetalation. [16]
Base/Solvent Et₃N, DIPEA, PiperidineActs as an acid scavenger and solvent.
Temperature 25 - 80 °COften proceeds efficiently at or slightly above room temperature.

Conclusion

This compound stands out as a highly adaptable and valuable building block for synthetic chemistry. Its capacity to undergo a range of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient diversification of the quinoline core. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic strategies aimed at developing novel therapeutics, functional materials, and other high-value chemical entities.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980. PubChem. Available at: [Link]

  • 7-Bromoquinoline | C9H6BrN | CID 521259. PubChem. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the chemist. ECORFAN-Bolivia Journal. Available at: [Link]

  • Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

Sources

The Synthetic Versatility of 7-Bromo-3-(trifluoromethyl)quinoline: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the quinoline framework stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Its unique electronic properties and versatile reactivity make it a cornerstone for the development of novel chemical entities. The strategic introduction of a trifluoromethyl (-CF3) group and a bromine atom at the 3- and 7-positions, respectively, further enhances the utility of this scaffold, creating the powerful building block: 7-Bromo-3-(trifluoromethyl)quinoline .

The trifluoromethyl group is a bioisostere for methyl and hydroxyl groups and is known to enhance metabolic stability and lipophilicity, crucial parameters in drug design. The bromine atom, on the other hand, serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, alongside a discussion of the causality behind the experimental choices.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general workflow for these reactions is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (Nitrogen or Argon) A->F B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating (Typically 80-120 °C) F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Functionalized 3-(Trifluoromethyl)quinoline Derivative J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents. In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to 7-aryl-3-(trifluoromethyl)quinolines.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often preferred as they promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the final product.[1]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[1]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water plays a crucial role in dissolving the base and facilitating the transmetalation process.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex aryl_boronic_acid Ar'-B(OH)₂ + Base aryl_boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 7-(4-methoxyphenyl)-3-(trifluoromethyl)quinoline

This protocol is adapted from a similar procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle.[1]

Materials:

  • This compound (1.0 mmol, 276 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 1,4-dioxane and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Data Presentation:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012~85-95
4-Tolylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O11016~80-90
3-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DME/H₂O9018~75-85

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to aryl amines.[3][4] This reaction is of paramount importance in medicinal chemistry, as the introduction of an amino group can significantly impact the pharmacological properties of a molecule. For this compound, this reaction opens the door to a wide array of 7-amino-3-(trifluoromethyl)quinoline derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a bulky, electron-rich phosphine ligand are crucial. Ligands such as BINAP or Josiphos-type ligands are often effective in promoting the oxidative addition and reductive elimination steps.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[3][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido_complex Ar-Pd(II)(NR₂)L₂ amine_coordination->pd2_amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation_pd Transmetalation pd2_complex->transmetalation_pd pd2_alkynyl_complex Ar-Pd(II)(C≡CR)L₂ transmetalation_pd->pd2_alkynyl_complex reductive_elimination Reductive Elimination pd2_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide_formation Copper Acetylide Formation cu_acetylide Cu-C≡CR cu_acetylide_formation->cu_acetylide alkyne R-C≡CH + Base alkyne->cu_acetylide_formation CuI cu_acetylide->transmetalation_pd

Sources

Application Notes for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Substituted-3-(Trifluoromethyl)quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group, particularly at the 3-position, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the 7-Bromo-3-(trifluoromethyl)quinoline moiety is a crucial building block for the synthesis of novel drug candidates and molecular probes.

This guide provides detailed experimental protocols for the functionalization of the C-7 position of this compound via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions offer reliable and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, enabling the generation of diverse libraries of novel quinoline derivatives.

The protocols herein are designed for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and conditions, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[1][2][3] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[3]

Causality of Experimental Design

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor like Pd(OAc)2. The ligand, often a bulky electron-rich phosphine such as SPhos, stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[1] Potassium carbonate is a common and effective base for this purpose.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in a reaction vessel. inert Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent system (e.g., 1,4-Dioxane/Water). inert->solvent heat Heat the reaction mixture to the specified temperature (e.g., 90-100 °C). solvent->heat stir Stir vigorously for the designated time (e.g., 12-24 hours). heat->stir monitor Monitor progress by TLC or LC-MS. stir->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract dry Dry the organic layer, filter, and concentrate. extract->dry purify Purify the crude product by flash column chromatography. dry->purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and potassium carbonate (2.0 equiv).

    • Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of argon, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 16 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-phenyl-3-(trifluoromethyl)quinoline.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for coupling of aryl bromides.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / Water (4:1)Ensures solubility of all components.
Temperature 100 °CProvides sufficient thermal energy for the reaction.
Atmosphere Inert (Argon)Prevents degradation of the catalyst and ligands.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4] This reaction has become a staple in medicinal chemistry for the preparation of arylamines.[5]

Causality of Experimental Design

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product.[4][6]

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich biaryl phosphine ligand such as XPhos is highly effective. The bulky ligand promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine this compound, Pd precatalyst, ligand, and base in a reaction vessel. inert Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->inert solvent Add anhydrous, degassed solvent (e.g., Toluene). inert->solvent amine Add the amine coupling partner. solvent->amine heat Heat the reaction mixture to the specified temperature (e.g., 110 °C). amine->heat stir Stir vigorously for the designated time (e.g., 12-24 hours). heat->stir monitor Monitor progress by TLC or LC-MS. stir->monitor cool Cool the reaction to room temperature. monitor->cool quench Carefully quench the reaction with water. cool->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract dry Dry the organic layer, filter, and concentrate. extract->dry purify Purify the crude product by flash column chromatography. dry->purify

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), XPhos (0.03 equiv, 3 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add this compound (1.0 equiv).

    • Seal the tube with a septum, remove from the glovebox (if applicable), and attach to a Schlenk line.

  • Reagent Addition:

    • Under a positive pressure of argon, add anhydrous, degassed toluene to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

    • Add morpholine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 18 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 7-(morpholino)-3-(trifluoromethyl)quinoline.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active system for C-N coupling.
Base NaOtBuStrong, non-nucleophilic base for amine deprotonation.
Solvent TolueneAnhydrous, high-boiling solvent.
Temperature 110 °CEnsures efficient catalytic turnover.
Atmosphere Inert (Argon)Protects the catalyst system from oxidation.

PART 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[8][9] This reaction is widely used for the synthesis of arylalkynes and conjugated enynes. A protocol for the Sonogashira reaction of a brominated 2-trifluoromethylquinoline has been reported, providing a strong basis for its application to the 7-bromo isomer.[10]

Causality of Experimental Design

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.

  • Palladium Catalyst: A Pd(0) species, often generated from PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl bromide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is commonly used to dissolve the reactants and catalysts.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine this compound, Pd catalyst, and Cu(I) co-catalyst in a reaction vessel. inert Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->inert solvent Add anhydrous solvent (e.g., THF) and amine base (e.g., Et3N). inert->solvent alkyne Add the terminal alkyne. solvent->alkyne heat Heat the reaction mixture to the specified temperature (e.g., 60 °C). alkyne->heat stir Stir for the designated time (e.g., 6-24 hours). heat->stir monitor Monitor progress by TLC or LC-MS. stir->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through a pad of Celite® to remove catalyst residues. cool->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

Caption: Workflow for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

(This protocol is adapted from a similar procedure for a brominated 2-trifluoromethylquinoline[10])

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

    • Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Under a positive pressure of argon, add anhydrous THF and triethylamine.

    • Add phenylacetylene (1.5 equiv) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite®, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 7-(phenylethynyl)-3-(trifluoromethyl)quinoline.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIClassic and effective dual catalyst system for Sonogashira couplings.
Base/Solvent Et₃N / THFEt₃N acts as base and acid scavenger; THF is the primary solvent.
Temperature 60 °CMild conditions sufficient for this coupling.
Atmosphere Inert (Argon)Prevents oxidative homocoupling of the alkyne (Glaser coupling).

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools for the derivatization of the this compound core. The protocols provided in this guide offer robust starting points for the synthesis of diverse libraries of novel compounds. Researchers should note that while these procedures are based on established methodologies, optimization of reaction parameters such as catalyst loading, ligand choice, base, solvent, and temperature may be necessary to achieve maximum yields for specific substrates. Careful execution under inert conditions and diligent monitoring are key to successful outcomes in these powerful synthetic transformations.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Schäfer, A., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 1118–1126.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(6), 2146-2151.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-280.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. Retrieved from [Link]

  • Ökten, S. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280.
  • Perlov, A. A., et al. (2007).
  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry, 6(6), 1184-1191.
  • ResearchGate. (2025). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]

  • DSpace@MIT. (2011). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. Retrieved from [Link]

  • Yang, Y., et al. (2024).
  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][10]-Fused Indole Heterocycles. Retrieved from [Link]

  • Beilstein Journals. (2025). Search Results. Retrieved from [Link]

  • PubMed. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

Sources

Application Note: High-Resolution Purification of 7-Bromo-3-(trifluoromethyl)quinoline using Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of 7-Bromo-3-(trifluoromethyl)quinoline using preparative High-Performance Liquid Chromatography (HPLC). Quinoline derivatives are significant structural motifs in pharmaceutical and agrochemical research, making the efficient isolation of pure compounds critical for subsequent studies. This guide provides a comprehensive methodology, including the rationale behind instrumental and chemical choices, to empower researchers in achieving high-purity isolation of this and structurally related halogenated heterocyclic compounds.

Introduction

This compound is a halogenated quinoline derivative with potential applications as a key intermediate in the synthesis of biologically active molecules.[1][2] The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, including its lipophilicity and potential for biological interactions.[3] As with many synthetic intermediates, the crude product often contains residual starting materials, byproducts, and other impurities that must be removed to ensure the integrity of downstream applications and final products.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of complex mixtures in the pharmaceutical industry.[4][5] Specifically, reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is exceptionally well-suited for the purification of relatively non-polar organic molecules like this compound.[4][6] This application note details an optimized RP-HPLC method, providing researchers with a reliable protocol for obtaining this compound with high purity.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for effective HPLC method development.

PropertyValueSource
Molecular Formula C₁₀H₅BrF₃N[1][7]
Molecular Weight 276.06 g/mol [1]
Predicted XlogP 3.7[7]
Appearance White to off-white powder[8]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and DMSO.[8]

The high predicted XlogP value indicates significant hydrophobicity, making RP-HPLC an ideal purification strategy.[7]

Chromatographic Method and Protocol

Rationale for Method Selection

A reversed-phase C18 column was selected as the stationary phase due to its broad applicability and effectiveness in retaining hydrophobic compounds through non-polar interactions.[6][9] A mobile phase consisting of acetonitrile and water was chosen for its excellent solvating properties and UV transparency. Acetonitrile is often preferred over methanol in RP-HPLC as it can offer different selectivity and lower viscosity.[10] To ensure sharp peak shapes for the quinoline, which is a basic heterocycle, 0.1% formic acid is added to the mobile phase.[9] The acidic modifier protonates the nitrogen atom of the quinoline ring, reducing peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.[5]

The detection wavelength was selected based on the known UV absorbance characteristics of quinoline derivatives, which typically exhibit strong absorbance in the range of 220-350 nm.[3][11][12] A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for the analyte.

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size)
Solvents HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q)
Additive Formic acid (FA), ≥98% purity
Sample Solvent Methanol or a mixture of acetonitrile and water
Vials Appropriate autosampler or injection vials
Filters 0.45 µm syringe filters for sample clarification
Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of high-purity water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[9]

Step 2: Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase composition, to create a concentrated stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[9]

Step 3: HPLC System Setup and Purification

  • Install the preparative C18 column and equilibrate the system with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.

  • Set the detection wavelength to 254 nm.

  • Inject a small analytical-scale amount of the sample to determine the retention time of the target compound and to optimize the gradient if necessary.

  • Once the analytical separation is satisfactory, perform the preparative-scale injection.

  • Run the gradient program as outlined in the table below.

  • Collect the fractions corresponding to the peak of this compound.

Optimized Chromatographic Conditions
ParameterCondition
Column C18 Preparative Column (19 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 95% B over 15 minutes
Flow Rate 15 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume Dependent on sample concentration and column loading capacity

Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation (A: H2O+FA, B: ACN+FA) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection Detection->Collection PurityAnalysis Purity Analysis (Analytical HPLC) Collection->PurityAnalysis Evaporation Solvent Evaporation Collection->Evaporation FinalProduct Pure Compound PurityAnalysis->FinalProduct Evaporation->FinalProduct

Caption: Workflow for the preparative HPLC purification of this compound.

Post-Purification Processing

Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the target compound.

Solvent Removal: Combine the pure fractions and remove the solvents (acetonitrile and water) using a rotary evaporator. The presence of formic acid may require co-evaporation with a solvent like isopropanol to ensure its complete removal.

Final Product: The resulting solid is the purified this compound. Dry the compound under high vacuum to remove any residual solvents.

Troubleshooting

Problem Potential Cause Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase.Ensure the mobile phase contains an acidic modifier like formic or trifluoroacetic acid.[9]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or try a different organic modifier (e.g., methanol).[6]
Low Recovery Compound precipitation on the column or insolubility.Ensure the sample is fully dissolved before injection. Adjust the initial mobile phase to be more organic if necessary.
Carryover Adsorption of the compound onto the injector or column.Implement a needle wash with a strong solvent and run a blank gradient after the sample injection.

Conclusion

The preparative HPLC method detailed in this application note provides an effective and reproducible strategy for the high-resolution purification of this compound. By employing a C18 stationary phase with an acetonitrile/water mobile phase containing a formic acid modifier, high purity of the target compound can be achieved. This protocol serves as a valuable resource for researchers working with this and other structurally similar heterocyclic compounds, facilitating the advancement of research and development in medicinal and materials chemistry.

References

  • Benchchem.
  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021-05-07). [Link]

  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • NIH. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022-12-30). [Link]

  • PubChemLite. 3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N). [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • HXCHEM. 3-Bromo-7-(trifluoromethyl)quinoline/CAS:1215768-16-3. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023-03-09). [Link]

  • TradeIndia. 7-Bromo-3-methoxyisoquinoline. [Link]

Sources

Application Notes and Protocols: Biological Screening of 7-Bromo-3-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5] The introduction of a bromine atom at the 7-position and a trifluoromethyl group at the 3-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability.[6]

This document provides a comprehensive guide for the biological screening of novel 7-Bromo-3-(trifluoromethyl)quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental designs. The aim is to facilitate a systematic evaluation of this class of compounds to uncover their therapeutic potential.

Prioritizing Screening Targets: A Rationale

Given the diverse biological activities reported for quinoline derivatives, a tiered screening approach is recommended. The initial focus should be on areas where quinolines have shown significant promise: oncology and infectious diseases.

Primary Screening Cascade:
  • Anticancer Activity: Quinoline derivatives have been extensively investigated as anticancer agents, with some compounds advancing to clinical trials.[7][8] The mechanisms of action are varied, including inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][8]

  • Antimicrobial Activity: The quinoline core is present in several established antibacterial and antifungal drugs.[9][10][11] Screening against a panel of pathogenic bacteria and fungi is a logical step.

Secondary and Tertiary Screening:
  • Enzyme Inhibition: Many quinoline-based compounds are known to be potent enzyme inhibitors.[12][13] Assays against specific enzymes, such as kinases or DNA topoisomerases, can provide mechanistic insights.[13][14]

  • Anti-inflammatory and Other Activities: Depending on structural similarities to known anti-inflammatory or other bioactive molecules, further screening can be justified.[15]

Part 1: Anticancer Activity Screening

The initial anticancer screening aims to identify derivatives with potent cytotoxic effects against various cancer cell lines and to elucidate their mechanism of action.

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow A Compound Library of This compound Derivatives B In vitro Cytotoxicity Assay (MTT or SRB) A->B Primary Screen C Select Hit Compounds (IC50 < 10 µM) B->C Data Analysis D Mechanism of Action Studies C->D Secondary Screen E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Target Identification/ Enzyme Inhibition Assays D->G H In vivo Xenograft Studies (Lead Compounds) D->H Preclinical Development

Caption: Workflow for anticancer screening of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits 50% of cell growth (IC50).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method for initial cytotoxicity screening.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[16]

  • Normal cell line for cytotoxicity comparison (e.g., HFF-1 human dermal fibroblasts)[1]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT-116 IC50 (µM) HFF-1 IC50 (µM)
Derivative 15.28.16.5>50
Derivative 212.815.310.9>50
Derivative 30.91.51.225.6
Doxorubicin0.50.80.61.1
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the "hit" compounds induce cell cycle arrest.

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle.[7][8] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Part 2: Antimicrobial Activity Screening

This section outlines the protocols for evaluating the antibacterial and antifungal activity of the quinoline derivatives.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow A Compound Library B Agar Well Diffusion Assay (Primary Screen) A->B C Measure Zone of Inhibition (ZOI) B->C Qualitative D Broth Microdilution Assay (MIC Determination) C->D Quantitative E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F

Caption: Workflow for antimicrobial screening.

Protocol 3: Agar Well Diffusion Method

This is a preliminary screening method to identify compounds with antimicrobial activity.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Test compounds (in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the plates with the microbial suspension.

  • Create wells in the agar using a sterile borer.

  • Add a fixed concentration of the test compound to each well.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Measure the diameter of the zone of inhibition around each well.

Protocol 4: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of the active compounds.[17]

Procedure:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculate each well with the microbial suspension.

  • Incubate under appropriate conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative 11632>64
Derivative 44816
Ciprofloxacin10.5NA
FluconazoleNANA2

Part 3: Enzyme Inhibition Assays

For compounds showing significant anticancer activity, investigating their effect on key enzymes involved in cancer progression is crucial.

Protocol 5: Kinase Inhibition Assay (Example: EGFR)

Rationale: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime therapeutic target.[18] Quinoline derivatives have been reported as EGFR inhibitors.[18]

Procedure:

  • Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Perform the assay according to the manufacturer's instructions, testing a range of concentrations of the quinoline derivative.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the IC50 value for EGFR inhibition.

Data Interpretation: Lineweaver-Burk Plots

To understand the mechanism of enzyme inhibition (e.g., competitive, non-competitive), kinetic studies are performed and the data is often visualized using a Lineweaver-Burk plot.[12][19]

Lineweaver_Burk x_axis 4,0 x_axis->4,0 1/[S] y_axis 0,4 y_axis->0,4 1/V no_inhib No Inhibitor -2,0 -2,0 0,1 0,1 -2,0->0,1 0,2 0,2 -2,0->0,2 3,2.5 3,2.5 0,1->3,2.5 3,4 3,4 0,1->3,4 comp Competitive -1,0 -1,0 -1,0->0,1 non_comp Non-competitive 2,3 2,3 0,2->2,3

Caption: Lineweaver-Burk plots for different types of enzyme inhibition.

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the systematic biological screening of this compound derivatives. By employing a tiered approach, researchers can efficiently identify compounds with promising anticancer and antimicrobial activities and gain insights into their mechanisms of action. This structured evaluation is a critical step in the journey of translating novel chemical entities into potential therapeutic agents.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. Retrieved from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved from [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Retrieved from [Link]

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (2021). NVEO. Retrieved from [Link]

  • Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. (2018). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (n.d.). ProQuest. Retrieved from [Link]

  • Biological activities of quinoline derivatives. (2009). PubMed. Retrieved from [Link]

  • Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. (2022). MDPI. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Evaluation of enzyme inhibition data in screening for new drugs. (n.d.). PubMed. Retrieved from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2009). Acta Pharmaceutica. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Publishing. Retrieved from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Dove Press. Retrieved from [Link]

Sources

Application Notes and Protocols: 7-Bromo-3-(trifluoromethyl)quinoline as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] Within this important class of heterocycles, 7-Bromo-3-(trifluoromethyl)quinoline emerges as a particularly valuable and versatile intermediate for modern drug discovery programs.

This building block is strategically designed for synthetic utility. The bromine atom at the 7-position serves as a robust and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] Concurrently, the trifluoromethyl group at the 3-position is a critical bioisostere that can significantly enhance the metabolic stability, bioavailability, lipophilicity, and binding affinity of the final drug candidate.[6][7] The strategic placement of these two functionalities makes this compound an ideal starting point for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for oncology.[6][8][9]

These application notes provide a technical guide for researchers, offering insights into the properties of this intermediate and detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical and Handling Properties

Proper handling and storage are paramount for maintaining the integrity of the reagent. The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature, protected from light.[6][10]

PropertyValueSource
CAS Number 1246549-93-8[6]
Molecular Formula C₁₀H₅BrF₃N[6][10]
Molecular Weight 276.05 g/mol [6][10]
Appearance (Typically) Off-white to light yellow solid-
Storage Room temperature, sealed, dry, protected from light[6][10]
MDL Number MFCD18254053[6]

Core Synthetic Applications: Gateway to Molecular Diversity

The primary utility of the 7-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex drug molecules.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl-aryl structures.[11][12] For this compound, this reaction enables the introduction of a vast array of aryl or heteroaryl groups at the 7-position. This diversification is critical for exploring the structure-activity relationship (SAR) of a lead compound, allowing for the fine-tuning of its pharmacological properties by probing interactions within a target's binding pocket.[12]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the bromoquinoline to a Palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product.[11][12]

Buchwald-Hartwig Amination: Constructing Essential C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[13][14] Applying this reaction to this compound allows for the introduction of primary or secondary amines at the 7-position. The resulting 7-aminoquinoline derivatives are key pharmacophores, particularly in the field of kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor or acceptor, anchoring the molecule to the target protein.[9][15]

Caption: General scheme for Buchwald-Hartwig amination.

The catalytic cycle is analogous to the Suzuki coupling but involves coordination of the amine and deprotonation by a base to form a palladium-amido intermediate prior to reductive elimination.[13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the key steps of the cycle.[13][16]

Therapeutic Relevance of Derivatives

Derivatives synthesized from this compound are prominent in several therapeutic areas.

  • Kinase Inhibitors: The quinoline scaffold is a key feature in numerous FDA-approved kinase inhibitors used in oncology.[9][17] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[18] By using the cross-coupling protocols described, medicinal chemists can synthesize libraries of 7-substituted quinolines to target the ATP-binding site of specific kinases (e.g., EGFR, VEGFR, c-Met), thereby inhibiting tumor growth and progression.[3][8][19] The 7-substituent can be optimized to achieve high potency and selectivity for the desired kinase target.[15]

Kinase_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase {Kinase|ATP Binding Site} Product Phosphorylated Substrate (Active) Kinase->Product Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds ATP ATP ATP->Kinase Binds Cell Proliferation Cell Proliferation Product->Cell Proliferation Inhibitor Quinoline-based Inhibitor BlockedKinase {Kinase|Inhibitor Bound} Inhibitor->BlockedKinase Competitively Binds BlockedSignal Signal Blocked BlockedKinase->BlockedSignal

Caption: Quinoline derivatives act as competitive kinase inhibitors.

  • Anticancer Agents: Beyond specific kinase inhibition, bromoquinoline derivatives have shown broad antiproliferative activity against various cancer cell lines.[5][20] The ability to functionalize the core structure allows for the development of compounds that may act through various mechanisms, including topoisomerase inhibition or disruption of tubulin polymerization.[4][20]

  • Antimalarial Agents: The quinoline core is historically significant in the fight against malaria.[1][21] While this specific intermediate is more commonly associated with oncology, the trifluoromethyl group is known to enhance the antimalarial activity of some quinoline series against Plasmodium falciparum.[7] Therefore, derivatives from this intermediate could be explored as potential leads in antimalarial drug discovery programs.[22]

Detailed Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling an arylboronic acid with this compound.

Materials & Reagents

ReagentGradeTypical Supplier
This compound≥95%Commercially Available
Arylboronic AcidReagent GradeCommercially Available
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst GradeCommercially Available
Sodium Carbonate (Na₂CO₃) or K₂CO₃AnhydrousCommercially Available
1,4-Dioxane / TolueneAnhydrous, DegassedCommercially Available
WaterDegassed, DeionizedIn-house
Inert Gas (Argon or Nitrogen)High Purity-

Experimental Workflow

Caption: Standard workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting quinoline.

  • Heating: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-3-(trifluoromethyl)quinoline.[11][12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a typical procedure for coupling a primary or secondary amine with this compound.

Materials & Reagents

ReagentGradeTypical Supplier
This compound≥95%Commercially Available
Primary or Secondary AmineReagent GradeCommercially Available
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeCommercially Available
XPhos, RuPhos, or BINAPLigand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Toluene or DioxaneAnhydrous, DegassedCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (Sodium tert-butoxide, 1.4 equiv).[13][23]

  • Addition of Reactants: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the tube.

  • Inerting (if not in a glovebox): Seal the tube with a septum, remove it from the glovebox, and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Heating: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 7-amino-3-(trifluoromethyl)quinoline derivative.[13][23]

Causality and Trustworthiness: The success of these protocols relies on the rigorous exclusion of oxygen and moisture, which can deactivate the palladium catalyst. The choice of ligand in the Buchwald-Hartwig amination is particularly crucial; bulky, electron-rich ligands like XPhos are often required to facilitate the reductive elimination step, especially with electron-deficient heteroaryl halides.[13][23] Each protocol includes a purification step to ensure the isolation of a high-purity product suitable for subsequent biological evaluation.

References

  • MySkinRecipes. This compound. [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • PubMed. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. [Link]

  • PubMed Central. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • PubMed Central. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • PubMed. Potential antimalarials. 7. Tribromomethylquinolines and positive halogen compounds. [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • PubMed. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. [Link]

  • PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • ResearchGate. Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. [Link]

  • National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Sciforum. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ResearchGate. (PDF) Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]

  • SpringerLink. Review on recent development of quinoline for anticancer activities. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted quinolines, specifically focusing on 7-Bromo-3-(trifluoromethyl)quinoline. Quinoline and its derivatives are crucial scaffolds in medicinal chemistry, appearing in antimalarial drugs, fungicides, and antibiotics.[1][2] However, their synthesis can present significant challenges, including low yields, side-product formation, and purification difficulties.[3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, common problems encountered during the synthesis of this compound, which is typically achieved via an acid-catalyzed condensation reaction like the Combes synthesis.[1] The Combes route involves the reaction of a substituted aniline (4-bromoaniline) with a β-diketone (an appropriate trifluoromethyl-β-diketone) to form a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[1]

Question 1: My reaction yield is consistently low or fails completely. What are the most critical parameters to investigate?

Answer: A low yield in a Combes-type synthesis is a frequent issue stemming from several interdependent factors. The rate-determining step is the acid-catalyzed electrophilic aromatic annulation (ring closure) of the Schiff base intermediate.[1] The efficiency of this step is highly sensitive to the reaction environment.

Core Areas for Investigation:

  • Acid Catalyst Choice & Concentration: This is the most critical parameter. The catalyst's role is to facilitate both the initial condensation and the final cyclization/dehydration.

    • Causality: Concentrated sulfuric acid (H₂SO₄) is traditionally used, but it can be overly harsh, leading to charring and side reactions, especially at high temperatures.[1][4] Polyphosphoric acid (PPA) or its ester derivatives (PPE) often serve as superior alternatives, acting as both a catalyst and a dehydrating agent, which can significantly improve yields.[1][5] Lewis acids like ZnCl₂ have also been employed.[6] Insufficient catalyst will result in an incomplete reaction, while an excessive amount can promote polymerization.

  • Reaction Temperature: The Combes synthesis requires heating to drive the cyclization and dehydration steps.[5]

    • Causality: An insufficient temperature will cause the reaction to stall, leaving unreacted Schiff base intermediate. Conversely, excessive heat can lead to the decomposition of reactants and products, and promote polymerization, resulting in significant tar formation.[4] The optimal temperature is substrate-dependent and must be determined empirically.

  • Purity of Starting Materials: The purity of the 4-bromoaniline and the trifluoromethyl-β-diketone is paramount.

    • Causality: Impurities in the aniline can interfere with the initial condensation. The β-diketone must be of high quality, as it can undergo self-condensation, especially under harsh conditions.[7] Always use freshly purified or high-purity commercial-grade starting materials.

Troubleshooting Workflow for Low Yield

G start Low Yield (<30%) reagent_check Verify Purity of Starting Materials (NMR, GC/MS) start->reagent_check catalyst_check Evaluate Acid Catalyst (Type and Concentration) start->catalyst_check temp_check Assess Reaction Temperature Profile start->temp_check reagent_impure Impurity Detected reagent_check->reagent_impure catalyst_suboptimal Suboptimal Catalyst? catalyst_check->catalyst_suboptimal temp_incorrect Incorrect Temperature? temp_check->temp_incorrect reagent_impure->catalyst_check No solution_reagent Purify Reagents (Recrystallization/ Distillation) reagent_impure->solution_reagent Yes catalyst_suboptimal->temp_check No solution_catalyst Screen Catalysts: - H₂SO₄ - PPA - PPE - Lewis Acids catalyst_suboptimal->solution_catalyst Yes solution_temp Optimize Temperature: - Stepwise heating - Lower initial temp - Monitor via TLC temp_incorrect->solution_temp Yes end_node Yield Improved solution_reagent->end_node solution_catalyst->end_node solution_temp->end_node

Caption: A workflow for diagnosing and resolving low reaction yields.

Question 2: My reaction mixture turns into a black, tarry mess, making product isolation nearly impossible. How can I prevent this?

Answer: Tar formation is a classic problem in acid-catalyzed reactions involving anilines and carbonyls, such as the Skraup or Combes syntheses.[4] It arises from the polymerization of starting materials, intermediates, or the product under harsh acidic and thermal conditions.

Mitigation Strategies:

  • Use a Milder Catalyst: As mentioned, switching from concentrated H₂SO₄ to PPA or a polyphosphoric ester (PPE) can dramatically reduce charring.[1] These catalysts are more effective dehydrating agents at lower temperatures.[1]

  • Control Reagent Addition: Instead of mixing all components at once, consider adding the aniline slowly to the acid/diketone mixture at a controlled temperature. This maintains a low concentration of the reactive species, disfavoring polymerization.

  • Optimize Temperature: Avoid "hot spots" by ensuring efficient stirring. Use a stepwise heating profile: maintain a lower temperature during the initial condensation phase and then gradually increase it to drive the cyclization.

  • Solvent Choice: While often run neat, using a high-boiling, inert solvent like toluene might help moderate the reaction, although this can also slow down the desired cyclization.[6]

ParameterAggressive Condition (Promotes Tarring)Optimized Condition (Minimizes Tarring)Rationale
Catalyst Concentrated H₂SO₄Polyphosphoric Acid (PPA) or PPEPPA/PPE are more efficient dehydrating agents and can be effective at lower temperatures, reducing charring.[1]
Temperature Rapid heating to >150 °CGradual heating, e.g., 80 °C then 120-140 °CPrevents uncontrolled exothermic events and decomposition of sensitive intermediates.[4]
Reagent Addition All components mixed at onceSlow, controlled addition of anilineMinimizes side reactions like polymerization by keeping reactant concentrations low.

Question 3: Purification by column chromatography gives poor separation and a low recovery of pure product. What are the likely impurities and how can I improve purification?

Answer: The primary impurities are typically unreacted starting materials (especially the less polar β-diketone), the Schiff base intermediate, and polymeric tar.

Purification Protocol & Optimization:

  • Aqueous Workup: Before any chromatography, a thorough aqueous workup is essential. After cooling, the reaction mixture (if using PPA/H₂SO₄) should be quenched by carefully pouring it onto ice. This is followed by neutralization with a base (e.g., NaOH or NH₄OH) to a pH of ~8-9. The crude product will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

    • Causality: This step removes the acid catalyst and any water-soluble byproducts. The basic pH ensures the quinoline product (a weak base) is in its free-base form and soluble in organic solvents.

  • Removal of Tarry Polymers: The crude extract is often contaminated with dark, insoluble polymers. Filtering the organic extract through a plug of silica gel or celite before concentration can remove a significant portion of this baseline material, which would otherwise irreversibly bind to your chromatography column.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A non-polar/polar gradient system is recommended. Start with a low polarity eluent like Hexane/Ethyl Acetate (95:5) to elute unreacted β-diketone and other non-polar impurities. Gradually increase the polarity to elute your desired product, this compound.

    • Causality: The trifluoromethyl group and bromine atom make the product moderately polar. A gradient elution provides the best resolution between the non-polar starting materials and the more polar product and intermediates.

  • Recrystallization: If chromatography yields a product that is still not sufficiently pure, recrystallization can be an excellent final step.[6]

    • Solvent System: A common choice is an alcohol/water mixture, such as ethanol/water.[6] Dissolve the semi-pure product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis? The most direct Combes synthesis approach would use 4-bromoaniline and 4,4,4-trifluoro-1-(aryl/alkyl)-butane-1,3-dione . A common and commercially available β-diketone for introducing the 3-(trifluoromethyl) group is 1,1,1-trifluoro-2,4-pentanedione (TFPD).

Q2: Are there alternative synthetic routes to the Combes synthesis? Yes, the Friedländer synthesis is another classical method for preparing quinolines.[8][9] This would involve the condensation of a 2-amino-4-bromobenzaldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl (e.g., ethyl trifluoroacetoacetate).[7] However, the required 2-amino-4-bromobenzophenone derivatives can be more challenging to prepare than 4-bromoaniline.[10]

Q3: What safety precautions are essential for this reaction?

  • Corrosive Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive and cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of acid or when heating.[4] Use a heating mantle with a temperature controller and ensure efficient stirring to maintain control.

  • Quenching: Quenching the reaction mixture with water is highly exothermic. Always pour the acidic mixture slowly onto a large amount of crushed ice with vigorous stirring. Never add water directly to the hot, concentrated acid.

Optimized Experimental Protocol: Combes Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization of temperature and reaction time may be required.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-bromoaniline plus1 + TFPD Product This compound (Structure illustrative) TFPD->Product PPA, 120-140 °C

Caption: General Combes synthesis pathway.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add polyphosphoric acid (PPA, ~10 eq by weight to the aniline). Begin stirring and heat the PPA to ~80 °C to reduce its viscosity.

  • Reagent Addition: To the warm PPA, add 4-bromoaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

  • Reaction: Slowly raise the temperature of the mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC (thin-layer chromatography), taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and spotting on a silica plate.

  • Workup: After the reaction is complete (as judged by the consumption of the aniline), allow the mixture to cool to ~60-70 °C. Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH of the solution is ~9. A precipitate (the crude product) should form.

  • Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.

  • Purification (Initial): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Final): Purify the crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Combine the pure fractions and remove the solvent to yield this compound as a solid. Further purification can be achieved by recrystallization from an ethanol/water mixture.

References

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • Ali, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]

  • (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-3-(trifluoromethyl)quinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic building block. The presence of both a bromine atom and a trifluoromethyl group on the quinoline scaffold presents unique challenges in purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing not just solutions but also the scientific reasoning behind them.

Q1: My crude product is a dark, intractable oil after synthesis. What are the likely impurities, and what is the best initial cleanup strategy?

A1: A dark, oily crude product is common and typically indicates the presence of unreacted starting materials, reaction byproducts, and polymeric materials formed under reaction conditions.

Causality: The synthesis of substituted quinolines can involve harsh conditions (e.g., strong acids, high temperatures) which can lead to the formation of colored, high-molecular-weight byproducts.[1] Potential impurities include starting materials, regioisomers (e.g., 5-bromo isomer), and products of side reactions such as de-bromination.[2][3]

Recommended Protocol: Initial Liquid-Liquid Extraction Before attempting more rigorous purification methods like chromatography, an initial workup is critical to remove baseline impurities.

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash (Acid): Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This step protonates and removes any basic impurities, including residual aniline-type starting materials.

  • Aqueous Wash (Base): Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining acid and removes acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

This procedure should yield a cleaner, solid or less viscous oil, which is more amenable to subsequent purification.

Q2: I am having difficulty separating this compound from a close-running impurity using silica gel column chromatography. How can I improve the separation?

A2: Achieving good separation of halogenated quinolines requires careful optimization of column chromatography parameters. The polarity of quinoline derivatives can be tricky, and small structural differences between the product and impurities can lead to poor resolution.

Causality: The nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica gel surface, sometimes causing peak tailing.[4] Impurities with very similar polarity, such as regioisomers, are inherently difficult to separate and require a highly optimized solvent system.[2]

Optimization Strategies:

  • Solvent System Selection: The key is to find a solvent system that provides a differential affinity for your product versus the impurity. Start with a low-polarity mobile phase and gradually increase it. A common starting point is a mixture of hexane and ethyl acetate.[1][5]

  • TLC Analysis: Before running a column, meticulously test solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound for the best separation on a column.

  • Dry Loading: If your compound has limited solubility in the mobile phase, use a dry loading technique. Dissolve the crude product in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. This powder can be carefully loaded onto the top of the column, often resulting in sharper bands.[4]

  • Column Dimensions: Use a long, thin column for difficult separations, as this increases the number of theoretical plates.

Parameter Recommendation for Improved Separation Rationale
Stationary Phase Standard Silica Gel (60 Å, 230-400 mesh)Provides a good balance of surface area and flow rate for most applications.
Mobile Phase Hexane/Ethyl Acetate or Hexane/DCMStart with a low percentage of the polar solvent (e.g., 5% Ethyl Acetate) and increase gradually.
Additive 0.1-1% Triethylamine (TEA) in the mobile phaseCan be added to reduce peak tailing by neutralizing acidic silica sites. Use with caution as it can be difficult to remove.
Gradient Elution Stepwise or linear gradientGradually increasing the mobile phase polarity can help resolve compounds that are close together.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find solvent for Rf ≈ 0.25) Pack 2. Pack Column (Slurry pack with non-polar eluent) TLC->Pack Load 3. Load Sample (Dry or wet loading) Pack->Load Elute 4. Elute with Solvent System (Start with low polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purifying this compound via column chromatography.

Q3: My attempts at recrystallization have failed, either resulting in a low yield or the product "oiling out." What can I do?

A3: Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on solvent choice and technique. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Halogenated and trifluoromethyl-substituted aromatic compounds often have unique solubility profiles.[6][7] If the cooling process is too rapid, the compound does not have time to form an ordered crystal lattice and precipitates as an amorphous oil.

Troubleshooting Recrystallization:

  • Solvent Screening: Test a variety of solvents on a small scale. Good candidates often include alcohols (ethanol, isopropanol), hydrocarbons (heptane, cyclohexane), or a binary mixture. A good binary system consists of one solvent in which the compound is soluble (e.g., DCM or acetone) and another in which it is insoluble (e.g., hexane or water).

  • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous successful batch.

  • Purity Check: If the product consistently oils out, it may be too impure for recrystallization. Consider another round of column chromatography to remove the impurities that are inhibiting crystallization.

Recommended Protocol: Two-Solvent Recrystallization

  • Place the impure compound in a flask.

  • Add the "soluble" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Slowly add the "insoluble" solvent (e.g., water) dropwise while hot until the solution becomes faintly cloudy (turbid).

  • Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Remove from heat and allow to cool slowly to room temperature.

  • Cool further in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q4: My final product purity is stuck at 95-98% according to HPLC and NMR. How can I reach >99% purity?

A4: Reaching very high purity often requires a final "polishing" step that uses a different purification principle than the primary method.

Causality: A single purification method may not be sufficient to remove all impurities, especially those that are structurally very similar to the target compound. For example, column chromatography separates based on polarity, but if an impurity has nearly identical polarity, it will co-elute.

Purity Enhancement Workflow:

G Start Product Purity 95-98% Check Identify Impurity (MS, NMR) Start->Check Method1 Initial Method: Column Chromatography Check->Method1 If initial method was... Method2 Initial Method: Recrystallization Check->Method2 If initial method was... Recryst Try Recrystallization Method1->Recryst ReChrom Re-run Column (Optimized Conditions) Method2->ReChrom PrepHPLC Consider Preparative HPLC Recryst->PrepHPLC If still impure End Product Purity >99% Recryst->End ReChrom->PrepHPLC If still impure ReChrom->End PrepHPLC->End

Caption: Decision tree for enhancing the final purity of the product.

Recommendations:

  • Orthogonal Purification: If you purified by column chromatography, a subsequent recrystallization is an excellent choice. The physical process of crystal lattice formation is very different from surface adsorption on silica and can exclude impurities that chromatography could not.

  • Preparative HPLC: For the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. It offers much higher resolving power than flash chromatography, but it is more expensive and time-consuming.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR spectroscopic signatures for pure this compound?

A1: While an exact spectrum depends on the solvent and instrument, you can expect characteristic signals. The trifluoromethyl group will strongly influence the chemical shifts of nearby protons and carbons. Protons on the quinoline ring will typically appear in the aromatic region (δ 7.5-9.0 ppm). The ¹³C NMR will show a characteristic quartet for the CF₃ carbon due to coupling with fluorine.[8][9]

Q2: What is the best analytical method to confirm the purity of the final product?

A2: A combination of methods provides the most complete picture of purity.

Technique Information Provided Advantages Limitations
HPLC-UV Quantitative purity assessment (% area)Highly sensitive to UV-active impurities; excellent for quantification.[10]Non-UV-active impurities are not detected.
GC-MS Purity and mass confirmationExcellent for volatile impurities; provides molecular weight confirmation.[11][12][13]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural confirmation and purity estimationProvides structural identity; can quantify impurities against the main compound signals or an internal standard.[14]Less sensitive than chromatography; overlapping signals can complicate analysis.
LC-MS Purity and mass confirmation for a wide range of compoundsCombines the separation power of HPLC with the identification power of MS.[15]Response factors can vary, making quantification less accurate without standards.

For regulatory or high-stakes applications, using at least two orthogonal methods (e.g., HPLC and GC-MS) is recommended.

Q3: What are the key safety precautions when handling this compound?

A3: This compound should be handled with standard laboratory precautions for chemical reagents. It is a halogenated aromatic compound and should be treated as a potential irritant.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid skin and eye contact. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References
  • Zhu, C., et al. (n.d.). Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. The Journal of Organic Chemistry.
  • ChemScene. (n.d.). 7-Bromo-3-(trifluoromethyl)quinolin-2-yl trifluoromethanesulfonate.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Beilstein Archives. (2021).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3.
  • SpringerLink. (n.d.).
  • Benchchem. (n.d.).
  • HETEROCYCLES. (2022).
  • BLD Pharm. (n.d.). 3-Bromo-7-(trifluoromethyl)quinoline | 1215768-16-3.
  • Beilstein Journals. (2021).
  • ResearchGate. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.
  • RA College. (n.d.).
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
  • Atlantis Press. (2023).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Atlantis Press. (n.d.).
  • The Royal Society of Chemistry. (2018).
  • PubMed. (2015).
  • MDPI. (2025).
  • Alfa Chemistry. (n.d.). CAS 1029720-65-7 7-Bromo-3-chloroisoquinoline.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ChemScene. (n.d.). 6-Bromo-8-(trifluoromethyl)quinoline | 1065074-30-7.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-bromo-3-(chloro methyl)isoquinoline.
  • PubChem. (n.d.). 3-Bromoquinoline.

Sources

Optimizing reaction conditions for 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-3-(trifluoromethyl)quinoline

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique combination of a reactive bromine handle, an electron-withdrawing trifluoromethyl group, and the quinoline core makes this compound a valuable intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles.

Part 1: Synthesis and Purification FAQs

This section addresses common questions regarding the preparation and purification of the title compound. A reliable synthesis is the foundation of any subsequent derivatization.

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a variation of the Combes quinoline synthesis. The general workflow involves the condensation of a substituted aniline with a β-diketone followed by an acid-catalyzed cyclization. For this specific molecule, the logical precursors would be 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

The reaction proceeds in two main stages:

  • Condensation: Formation of an enaminone intermediate by reacting 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate. This step is typically performed with catalytic acid in a solvent like toluene or ethanol, often with azeotropic removal of water.

  • Cyclization: The enaminone is then subjected to strong acid-catalyzed ring closure. Polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures are commonly used for this step to drive the intramolecular electrophilic aromatic substitution.[3]

Part 2: Troubleshooting Common Downstream Reactions

The primary utility of this compound lies in the functionalization of its C-7 position via the bromo substituent. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

Q2: My Suzuki-Miyaura coupling reaction is giving low yields. What are the key parameters to investigate?

Low yields in Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides are a frequent issue. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the quinoline ring can affect the catalytic cycle. Here’s a systematic approach to troubleshooting.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield or Stalled Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid/ester purity? - Anhydrous solvents? - Active catalyst? start->check_reagents check_conditions 2. Optimize Reaction Conditions - Temperature too low/high? - Incorrect base? - Degassing sufficient? check_reagents->check_conditions Reagents OK check_catalyst 3. Re-evaluate Catalyst System - Ligand appropriate for substrate? - Catalyst loading sufficient? check_conditions->check_catalyst Conditions OK side_products 4. Analyze for Side Products - Debromination observed? - Protodeborylation? check_catalyst->side_products System OK Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amine_adduct Amine Coordination Complex pd_complex->amine_adduct Ligand Exchange amido_complex Palladium Amido Complex amine_adduct->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product hx_base [H-Base]⁺X⁻ amido_complex->hx_base ar_x Ar-Br ar_x->pd_complex amine R₂NH amine->amine_adduct base Base base->amido_complex

Sources

7-Bromo-3-(trifluoromethyl)quinoline stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7-Bromo-3-(trifluoromethyl)quinoline. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical research compound. This compound is a halogenated heterocyclic aromatic compound whose utility in experimental assays is directly dependent on its purity and stability. The presence of the electron-withdrawing trifluoromethyl group generally enhances molecular stability, but the quinoline core and bromo-substituent introduce potential vulnerabilities.[1][2] Proper handling and storage are not merely best practices; they are essential for reproducible and reliable results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and validated procedures to mitigate common stability and storage issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[3] Containers should be tightly sealed to prevent moisture ingress.[4] While some suppliers may ship at room temperature, refrigerated storage is recommended upon receipt to minimize the risk of slow thermal or oxidative degradation over months or years.[5]

Q2: My solid this compound has developed a yellow or brownish tint. Is it still usable?

No, it should be discarded. Quinoline and its derivatives are known to discolor from white or off-white to yellow and eventually brown upon exposure to light or air.[6][7] This color change is a clear visual indicator of degradation, likely through photodegradation or oxidation, and the presence of impurities will compromise your experimental results.

Q3: How stable are stock solutions of this compound, and how should they be stored?

The stability of stock solutions is highly dependent on the solvent, concentration, and storage conditions.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents such as DMSO or DMF.

  • Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber or foil-wrapped vials to protect from light.

  • Best Practice: For highly sensitive assays, it is always best to prepare solutions fresh before use.[7] If solutions must be stored, their stability should be validated for the intended duration by a suitable analytical method like HPLC (see Protocol 2).

Q4: What are the primary degradation pathways I should be concerned about?

The main vulnerabilities for this class of molecule are:

  • Photodegradation: The quinoline ring system is photosensitive.[7] UV or even strong ambient light can induce reactions, potentially leading to debromination or the formation of hydroxylated byproducts.[8]

  • Oxidation: The aromatic system, particularly the nitrogen-containing ring, can be susceptible to oxidation, especially if exposed to air over long periods or at elevated temperatures.[7]

  • Hydrolysis (Minor Risk): While the trifluoromethyl group is generally resistant to hydrolysis, extreme pH conditions (strong acids or bases) could potentially lead to its conversion to a carboxylic acid group over time.[9][10] This is not a concern under typical storage and experimental conditions.

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow to identify and solve them.

ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent biological assay results or loss of compound potency over time. Compound Degradation in Stock Solution: This is the most common cause of decreasing activity.[7] The compound is likely degrading under your specific storage conditions (temperature, light exposure, solvent).1. Prepare Fresh Solutions: Immediately switch to preparing solutions fresh for each experiment from the solid starting material. 2. Aliquot and Store Properly: If a stock solution must be used, ensure it is aliquoted into single-use vials and stored at -80°C, protected from light. 3. Validate Stability: Perform a stability study using HPLC to determine how long your solution is viable under your storage conditions (see Protocol 2).
The solid compound appears clumpy or sticky. Moisture Absorption: The compound may be hygroscopic, or the container seal was compromised, allowing moisture to be absorbed from the atmosphere.1. Dry the Compound: Dry a small amount of the material under high vacuum for several hours. 2. Verify Purity: Re-analyze the dried material (e.g., by NMR or LC-MS) to confirm its identity and purity before use. 3. Improve Storage: Store the main container inside a desiccator at the recommended temperature (2-8°C).
Appearance of new peaks in HPLC, LC-MS, or NMR analysis. 1. Degradation: The compound has degraded either in solid form or in solution. 2. Solvent Impurity/Reactivity: The analytical solvent may contain impurities or be reacting with the compound. 3. Contamination: The sample may have been contaminated during handling.1. Analyze a Fresh Sample: Immediately dissolve a new sample from the original solid stock and re-run the analysis. 2. Run a Solvent Blank: Inject the solvent used for dissolution to check for background peaks. 3. Use High-Purity Solvents: Switch to freshly opened, anhydrous, HPLC-grade or spectro-grade solvents. 4. Review Handling Procedures: Ensure clean spatulas, vials, and syringes are used.
Visual Troubleshooting Workflow

G start Inconsistent Results or Unexpected Analytical Data check_solid Inspect Solid Compound: Is it discolored (yellow/brown) or clumpy? start->check_solid check_solution Prepare Fresh Solution in High-Purity Solvent check_solid->check_solution No discard Action: Discard Compound. Procure fresh stock and store properly. check_solid->discard Yes (Discolored) dry_retest Action: Dry under vacuum. Re-test purity. Store in desiccator. check_solid->dry_retest Yes (Clumpy) analyze Analyze via HPLC/LC-MS check_solution->analyze peaks_ok Analysis OK? analyze->peaks_ok dry_retest->check_solution proceed Proceed with Experiment. Use freshly prepared solutions. peaks_ok->proceed Yes degradation Degradation Confirmed. Review storage of solid and solution. Use fresh stock. peaks_ok->degradation No (New Peaks)

Caption: Decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storage
  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container. Log the date of receipt and batch number.

  • Inerting: If the compound will be stored for more than a few weeks, carefully flush the headspace of the vial with a gentle stream of dry argon or nitrogen gas for 15-30 seconds.

  • Sealing: Tightly close the vial cap. For extra protection against moisture and air, wrap the cap and neck with Parafilm®.

  • Light Protection: Place the vial inside an amber bag or wrap it completely in aluminum foil.

  • Storage: Place the protected vial in a designated, clearly labeled spot in a 2-8°C refrigerator. For added moisture protection, this can be inside a desiccator cabinet within the refrigerator.

Protocol 2: Stability-Indicating HPLC Method for Stock Solutions

This protocol establishes a baseline and monitors for the appearance of degradation products over time.

  • Method Development (Time Zero):

    • Prepare a fresh stock solution (e.g., 10 mM in DMSO).

    • Develop a gradient HPLC method (e.g., using a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid) that shows a sharp, symmetrical peak for the parent compound with a retention time of at least 5 minutes.

    • Inject the fresh solution to establish the "Time Zero" chromatogram. Record the peak area and retention time.

  • Stability Study:

    • Store the remaining stock solution under your proposed conditions (e.g., -20°C in an amber vial).

    • At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), thaw an aliquot of the solution.

    • Inject the sample onto the HPLC using the exact same method as Time Zero.

  • Data Analysis:

    • Compare the chromatograms. Look for:

      • A decrease in the main peak's area (>5% is significant).

      • The appearance of new peaks, which indicate degradation products.

    • The solution is considered stable as long as the parent peak area remains >95% of the Time Zero value and no significant impurity peaks appear.

Potential Degradation Pathways Diagram

DegradationPathways cluster_0 Degradation Products Parent This compound Photolysis Photolytic Products (e.g., debrominated, hydroxylated species) Parent->Photolysis Light (UV/Vis) Oxidation Oxidative Products (e.g., N-oxides) Parent->Oxidation Air (O2) Hydrolysis Hydrolytic Products (e.g., carboxylic acid) Parent->Hydrolysis Extreme pH (unlikely)

Caption: Potential degradation routes for the compound.

Technical Data Summary

PropertyValueSource
Chemical Name This compound-
CAS Number 1215768-16-3[5]
Molecular Formula C₁₀H₅BrF₃N[5]
Molecular Weight 276.05 g/mol [5]
Appearance White to off-white solidGeneral chemical knowledge
Recommended Storage 2-8°C, under inert gas, protected from light[3][4]
Incompatibilities Strong oxidizing agents, strong acids[11]

References

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved December 31, 2025, from [Link]

  • Digital.CSIC. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 4-Bromo-7-(trifluoromethyl)quinoline. [Link]

  • Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • National Institutes of Health (NIH). (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

  • National Institutes of Health (NIH). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ECORFAN-Bolivia Journal. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

This guide provides in-depth technical and practical solutions for researchers encountering solubility challenges with 7-Bromo-3-(trifluoromethyl)quinoline. The methodologies are presented in a question-and-answer format to directly address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound poorly soluble in aqueous buffers?

A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. The quinoline core is an aromatic, hydrophobic system.[1] This inherent hydrophobicity is significantly increased by the two substituents:

  • 7-Bromo group: The bromine atom is large and lipophilic, contributing to poor water solubility.

  • 3-Trifluoromethyl group (-CF3): This group is a strong electron-wthdrawing group and is also highly hydrophobic.

These structural features lead to strong intermolecular forces within the compound's crystal lattice, making it energetically unfavorable for water molecules to effectively solvate individual molecules.[1]

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: For initial stock solution preparation, it is crucial to use an organic solvent in which the compound is freely soluble. Based on the properties of similar heterocyclic compounds, the following solvents are recommended.[2] Always start with a small amount of your compound to test solubility before committing the bulk of your material.

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, excellent for solubilizing a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.

  • Ethanol (EtOH): A polar protic solvent that can be effective for many quinoline derivatives.[3]

  • Methanol (MeOH): Similar to ethanol, it is another polar protic option.[3]

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent, similar in action to DMSO.

Initial Solubility Testing Protocol:

  • Weigh out a small, known amount of this compound (e.g., 1 mg).

  • Add a measured volume of the chosen organic solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex vigorously for 1-2 minutes.

  • Use sonication for 5-10 minutes if the compound does not readily dissolve.

  • Visually inspect for any remaining solid particles. If it is fully dissolved, this solvent can be used for your stock solution.

Troubleshooting Guide: Improving Solubility for Experimental Assays

This section details specific, actionable strategies to improve the working concentration of this compound in your aqueous experimental medium.

Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The key is to keep the percentage of the organic co-solvent low while ensuring the compound remains in solution.

Co-solvency involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[4][5][6] The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar solute.[7]

Recommended Co-solvents:

  • DMSO

  • Ethanol

  • Propylene Glycol[5][8]

  • Polyethylene Glycols (PEGs), such as PEG 300 and PEG 400[8]

Step-by-Step Co-solvency Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

  • Vortex During Dilution: When adding the stock solution to the aqueous medium, ensure the solution is being vortexed or stirred vigorously. This rapid mixing prevents localized high concentrations that can lead to precipitation.

  • Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5-1% to avoid solvent-induced toxicity. Calculate your dilutions accordingly.

G start Start: Compound Precipitates in Aqueous Buffer stock_prep Is a high-concentration organic stock solution prepared? start->stock_prep assay_type What is the experimental context? stock_prep->assay_type Yes in_vitro In Vitro / Biochemical Assay assay_type->in_vitro cell_based Cell-Based Assay assay_type->cell_based cosolvency Strategy 1: Optimize Co-Solvency Protocol in_vitro->cosolvency Higher solvent % may be tolerated check_solvent_conc Is final organic solvent conc. <1%? cell_based->check_solvent_conc check_solvent_conc->cosolvency Yes ph_adjust Strategy 2: pH Modification check_solvent_conc->ph_adjust No, or precipitation persists success Success: Compound Solubilized cosolvency->success complexation Strategy 3: Cyclodextrin Complexation ph_adjust->complexation If pH shift is not tolerated ph_adjust->success complexation->success failure Further Optimization Needed

Caption: Decision workflow for troubleshooting solubility issues.

Issue 2: My experimental system is sensitive to organic solvents. How can I increase solubility?

When organic solvents are not a viable option, alternative chemical modification techniques can be employed.

Quinolines are weak bases due to the nitrogen atom in the aromatic ring.[1] By lowering the pH of the aqueous solution, this nitrogen can become protonated, forming a positively charged quinolinium salt. This salt form is typically much more soluble in water than the neutral free base.

Predicted pKa and Optimal pH: While the exact pKa of this compound is not readily available in the searched literature, we can make an educated estimation. The pKa of unsubstituted quinoline is approximately 4.9. The trifluoromethyl group is strongly electron-withdrawing, which will significantly decrease the basicity of the quinoline nitrogen, thus lowering its pKa. The bromo group is also weakly electron-withdrawing. Therefore, the pKa of this compound is expected to be significantly lower than 4.9 , likely in the range of 1.5-3.0.

To effectively increase solubility, the pH of the solvent should be adjusted to at least 1-2 units below the pKa of the compound. Therefore, an acidic buffer (e.g., pH 1-2) would be required.

Step-by-Step pH Modification Protocol:

  • Determine pH Tolerance: First, confirm that your assay or experimental system is stable and functional at a low pH.

  • Prepare Acidic Buffer: Prepare a buffer at the desired acidic pH (e.g., a citrate or glycine-HCl buffer with a pH of 2.0).

  • Direct Dissolution: Attempt to dissolve the this compound directly into the acidic buffer.

  • Vortex/Sonicate: Use mechanical agitation (vortexing) and sonication to aid dissolution.

  • Verify Final pH: After the compound has been added, re-check the pH of the solution and adjust if necessary.

Considerations for pH Modification:

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound.[1]

  • Compound Stability: Verify that your compound is stable at low pH and does not degrade over the course of your experiment.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic "guest" molecules, like our quinoline compound, forming an inclusion complex.[9][10][11] This complex has a hydrophilic exterior, which dramatically increases the apparent water solubility of the guest molecule.[1][10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with even greater solubility and a strong ability to form complexes.

G cluster_0 Mechanism of Cyclodextrin Complexation Quinoline Hydrophobic This compound Complex Soluble Inclusion Complex Quinoline->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Host-Guest Interaction

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Step-by-Step Cyclodextrin Protocol (using HP-β-CD):

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Mix Thoroughly: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Filter: After mixing, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized compound complex.

Summary of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Considerations
Co-solvency Reduces solvent polarity, making it more favorable for the hydrophobic solute.[4][7]Simple, effective for creating high-concentration stocks, widely applicable.Potential for solvent toxicity in biological systems, risk of precipitation upon dilution.[8]
pH Modification Protonates the basic quinoline nitrogen to form a more soluble cationic salt.[1]Avoids organic solvents, can be highly effective.Requires the assay to be tolerant of low pH, compound must be stable in acidic conditions.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a hydrophilic host, increasing apparent water solubility.[9][10]Significant solubility enhancement, often biocompatible, avoids organic solvents.Can be more costly, requires optimization of cyclodextrin type and concentration.

References

  • Creative Biolabs. (n.d.). Inclusion Complexation of Cyclodextrin. Retrieved from [Link]

  • Pharma Expert. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Pawar, P. H., Khutle, N., & Dalvi, H. (2018). Solubility enhancement of poorly water soluble drug by using various solubility enhancement techniques. World Journal of Pharmaceutical Research, 7(7), 10.20959/wjpr20187-11676.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Solubilization Using Cosolvent Approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5).
  • Carvajal, M. T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 10.1208/s12249-019-1336-9.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]

  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Bromoquinoline. PubChem. Retrieved from [Link]

  • TradeIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]

Sources

Technical Support Center: 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 7-Bromo-3-(trifluoromethyl)quinoline. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your starting materials and intermediates. This guide is designed to provide you with in-depth, practical advice to prevent the decomposition of this compound during storage, handling, and reaction. By understanding the underlying chemical principles, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] Specifically, keeping it in a tightly sealed container in a freezer or at temperatures between 2-8°C under an inert atmosphere is advisable.[2][3] The compound should be protected from light and moisture to prevent potential degradation.

Q2: How should I handle this compound upon receiving it and before use?

A2: Proper handling is crucial to prevent contamination and decomposition. Always handle the compound in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Avoid creating dust if it is in solid form.[5]

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on the air and moisture sensitivity of this compound is not extensively detailed in the provided search results, related bromoquinoline compounds are often stored under an inert atmosphere, suggesting a potential for degradation upon exposure to air and moisture.[3] Therefore, it is best practice to handle it under an inert gas like argon or nitrogen, especially for long-term storage or when used in sensitive reactions.

In-reaction Stability and Troubleshooting

Q4: I am observing unexpected side products in my reaction involving this compound. What could be the cause?

A4: The formation of unexpected side products can often be attributed to the decomposition of your starting material. Several factors could be at play:

  • Reaction Temperature: Excessive heat can lead to thermal decomposition. Quinolines, in general, can undergo various reactions at elevated temperatures.

  • Presence of Strong Acids or Bases: While some reactions require acidic or basic conditions, strong acids or bases can promote the degradation of the quinoline ring or cleavage of the bromo or trifluoromethyl groups. For instance, some reactions involving bromoquinolines are sensitive to strong acids.[7]

  • Incompatible Reagents: Certain reagents may not be compatible with the quinoline core or its substituents. For example, strong oxidizing agents should be used with caution.[4]

  • Photodecomposition: Exposure to light, especially UV light, can initiate decomposition pathways. It is advisable to conduct reactions in amber-colored glassware or protect the reaction vessel from light.

Q5: My reaction yield is consistently low when using this compound. How can I troubleshoot this?

A5: Low yields can be a direct consequence of starting material decomposition. Consider the following troubleshooting steps:

  • Purity Analysis: Before use, verify the purity of your this compound using techniques like NMR or HPLC. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions that favor your desired transformation while minimizing decomposition.

  • Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas. Dissolved oxygen can sometimes participate in oxidative degradation pathways.

Q6: Are there any known incompatible solvents or reagents with this compound?

A6: While specific incompatibility data for this exact molecule is limited, general knowledge of quinoline chemistry suggests avoiding strong oxidizing agents and highly reactive organometallic reagents that could attack the quinoline ring.[4] The choice of solvent should be based on the specific reaction, but it is always good practice to use dry, deoxygenated solvents to minimize potential side reactions.

Troubleshooting Guide: Common Decomposition Scenarios

This section provides a more detailed breakdown of potential decomposition issues and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Discoloration of the solid compound (e.g., turning brown) Oxidation or photodecomposition.Store the compound under an inert atmosphere (e.g., argon) and in an amber vial to protect it from air and light. Discoloration often indicates the formation of degradation products.
Appearance of new, unidentified peaks in NMR/LC-MS of the starting material Gradual decomposition during storage.Re-purify the material if necessary. Always re-check the purity of older batches before use. Consider aliquoting the compound upon receipt to minimize repeated exposure of the entire batch to the atmosphere.
Inconsistent reaction outcomes with the same protocol Variable purity of the starting material due to decomposition.Implement a strict quality control check on each batch of this compound before starting a series of reactions. This ensures that the starting material's quality is not a variable in your experiments.
Formation of debrominated or de-trifluoromethylated byproducts Reductive conditions or reaction with certain nucleophiles/bases.Carefully select your reagents. If reductive conditions are necessary for a subsequent step, protect the bromo or trifluoromethyl group if possible. Screen different bases to find one that is effective for your reaction but does not cause unwanted side reactions.
Experimental Workflow: Purity Assessment by HPLC

To ensure the integrity of your this compound, regular purity checks via High-Performance Liquid Chromatography (HPLC) are recommended.

Objective: To determine the purity of this compound and detect any potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of acetonitrile (e.g., 1 mL) to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B (re-equilibration)

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing Decomposition Pathways

Understanding the potential points of failure in the molecule's structure can help in designing more robust experimental conditions.

Logical Flow for Troubleshooting Decomposition

Troubleshooting Logic for this compound Decomposition A Decomposition Observed (e.g., low yield, side products) B Analyze Starting Material Purity (NMR, HPLC) A->B C Is Starting Material Pure? B->C D Purify Starting Material (e.g., recrystallization, chromatography) C->D No E Review Reaction Conditions C->E Yes D->B F Temperature Issue? E->F G Lower Reaction Temperature F->G Yes H Reagent/Solvent Issue? F->H No L Problem Resolved G->L I Use High Purity/Dry Solvents Check Reagent Compatibility H->I Yes J Atmosphere/Light Issue? H->J No I->L K Run Under Inert Atmosphere Protect from Light J->K Yes M Consult Further Literature or Technical Support J->M No K->L

Caption: A flowchart for systematically troubleshooting decomposition issues.

Potential Molecular Weak Points

Caption: Key reactive sites on the this compound molecule.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH . National Institutes of Health. Accessed December 10, 2023. [Link]

  • Method for preparing 7-bromoisoquinoline - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Accessed December 10, 2023. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 7-Bromo-3-(trifluoromethyl)quinoline. This resource is specifically designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, we will delve into the critical aspects of the reaction, offering practical, field-tested advice to overcome common challenges and optimize your process for efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main challenges?

A1: The most prevalent and scalable approach is a modified Gould-Jacobs reaction.[1] This multi-step synthesis typically involves the condensation of 3-bromoaniline with a trifluoromethyl-containing β-ketoester or equivalent, followed by a thermal cyclization to form the quinoline ring system. The primary challenges encountered during scale-up include managing the exothermic nature of the initial condensation, achieving complete cyclization without degradation, and effectively purifying the final product from persistent impurities.[2][3]

Q2: I'm observing significant tar formation during the cyclization step. What is the likely cause and how can I mitigate it?

A2: Tar formation is a common issue in quinoline synthesis, often resulting from the harsh acidic and oxidizing conditions or excessive temperatures causing polymerization of reactants and intermediates.[4] To minimize tarring, it is crucial to precisely control the temperature and reaction time.[2] Utilizing a high-boiling inert solvent can ensure even heat distribution. Additionally, running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions.

Q3: My final product is difficult to crystallize and remains an oil. What are the recommended purification strategies?

A3: The presence of impurities or residual high-boiling solvents can hinder crystallization.[2] Column chromatography is a reliable method for purifying the crude product. If a high-boiling solvent was used, ensure its thorough removal under high vacuum. Trituration of the crude oil with a non-polar solvent like hexane or petroleum ether can also be effective in inducing crystallization.[2]

Q4: I am experiencing low yields. What are the key parameters to investigate for optimization?

A4: Low yields can stem from several factors. Ensure you are using fresh, high-quality reagents and consider using a slight excess of the malonic ester derivative.[2] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating. Catalyst choice and concentration can also significantly impact yield; both Lewis and Brønsted acids have been used effectively in similar syntheses.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Reaction or Low Conversion
Potential Cause Troubleshooting Action Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint. Gradually increase the temperature, being mindful of potential side reactions.[5]Incomplete reactions are often a result of suboptimal kinetic conditions. Careful monitoring ensures the reaction proceeds to completion without unnecessary heating that could lead to degradation.
Poor Quality of Reagents Use freshly distilled or purified starting materials. Ensure solvents are anhydrous where necessary.[5]Impurities in starting materials or the presence of water can inhibit the reaction or lead to unwanted side products.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the more volatile or reactive component may be beneficial.[2]Accurate stoichiometry is fundamental for maximizing the conversion of the limiting reagent.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Action Rationale
Side Reactions due to High Temperature Optimize the reaction temperature. A lower temperature for a longer duration may be preferable.[2]Many side reactions in quinoline synthesis, such as polymerization, are accelerated at higher temperatures.[4]
Positional Isomerism This is less common for this specific target but can occur with substituted anilines. Optimize reaction conditions to favor the desired isomer.[3]The electronics and sterics of the aniline substituent can influence the regioselectivity of the cyclization.
Decarboxylation of Intermediates If the synthesis proceeds through a carboxylic acid intermediate, carefully control the temperature during cyclization and subsequent steps.[6]High temperatures can lead to premature decarboxylation, resulting in a different final product.[7]
Issue 3: Purification Challenges
Potential Cause Troubleshooting Action Rationale
Product Streaking on Silica Gel Deactivate the silica gel with a base like triethylamine or use a different stationary phase such as alumina.[8]The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to poor separation.
Product Discoloration (Yellowing) Store the purified compound in a cool, dark place under an inert atmosphere. Consider adding an antioxidant like BHT during storage.[8]Quinolines can be susceptible to oxidation upon exposure to air and light.
Broad or Tailing Peaks in HPLC Use a metal-free HPLC system or add a chelating agent like EDTA to the mobile phase.[8]Hydroxyquinolines, and to a lesser extent other quinolines, can chelate metal ions from the HPLC system, affecting peak shape.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((3-bromophenyl)amino)methylene-4,4,4-trifluoro-3-oxobutanoate (Intermediate)
  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-bromoaniline (1.0 eq) and a suitable solvent (e.g., toluene).

  • Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The intermediate may precipitate out. If not, remove the solvent under reduced pressure.

  • Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • Dry the intermediate under vacuum.

Protocol 2: Cyclization to 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline
  • In a suitable high-boiling solvent (e.g., Dowtherm A), suspend the dried intermediate from Protocol 1.

  • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.[2]

  • Monitor the reaction by TLC. The cyclization is usually complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Protocol 3: Conversion to 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline
  • Carefully add phosphorus oxychloride (POCl₃) to the dried 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Protocol 4: Dechlorination to this compound
  • Dissolve the 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Halogenation cluster_step4 Step 4: Dehalogenation A 3-Bromoaniline C Intermediate (Anilidomethylenemalonate derivative) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 7-Bromo-4-hydroxy-3- (trifluoromethyl)quinoline C->D High Temp. E 7-Bromo-4-chloro-3- (trifluoromethyl)quinoline D->E POCl₃ F This compound (Final Product) E->F Pd/C, H₂ source

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Reaction Incomplete? Start->Q1 A1 Increase Time/Temp Check Reagent Quality Q1->A1 Yes Q2 Significant Byproducts? Q1->Q2 No A1->Start A2 Optimize Temperature Inert Atmosphere Q2->A2 Yes Q3 Purification Issues? Q2->Q3 No A2->Start A3 Deactivate Silica Alternative Stationary Phase Q3->A3 Yes End Optimized Synthesis Q3->End No A3->Start

Caption: A decision tree for troubleshooting the synthesis.

References

Sources

Validation & Comparative

A Comparative Guide to 7-Bromo-3-(trifluoromethyl)quinoline and Other Bromoquinoline Isomers for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The strategic functionalization of this scaffold is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological profiles. This guide provides an in-depth, objective comparison of 7-Bromo-3-(trifluoromethyl)quinoline with other bromoquinoline isomers, offering insights grounded in experimental data and established structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.

The Strategic Advantage of Substitution: Bromine and Trifluoromethyl Groups

The introduction of halogen atoms and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[4] Bromine, as a substituent, offers a versatile handle for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of diverse compound libraries.[1]

The trifluoromethyl group, in particular, is a powerful modulator of a molecule's properties.[4] Its high electronegativity and metabolic stability can significantly improve a compound's lipophilicity, membrane permeability, and resistance to enzymatic degradation, ultimately enhancing its pharmacokinetic profile and binding affinity to biological targets.[4]

This guide will explore how the interplay between the position of the bromine atom and the presence of the trifluoromethyl group in the quinoline scaffold influences the molecule's overall performance, with a focus on its potential as a kinase inhibitor.

Comparative Physicochemical Properties of Bromoquinoline Isomers

The position of the bromine atom on the quinoline ring system significantly impacts the molecule's physical and chemical properties, such as its dipole moment, boiling point, and reactivity. While specific experimental data for all isomers is not always available in a single comparative study, we can infer trends based on the principles of organic chemistry and available data for individual compounds.

Property2-Bromoquinoline3-Bromoquinoline6-Bromoquinoline7-Bromoquinoline8-BromoquinolineThis compound
Molecular Weight ( g/mol ) 208.05[5]208.05[6]208.05208.05[7]208.05[8]276.05[9]
Melting Point (°C) 49.513-15[6]19[10]43-4640-43Not specified
Boiling Point (°C) 265.6289.8116 at 6 mmHg[10]Not specifiedNot specifiedNot specified
Calculated LogP 2.8[5]3.2[6]Not specified2.9[7]2.5[8]Not specified

Note: Data is compiled from various sources and should be used for comparative purposes with consideration for potential variations in experimental conditions.

The introduction of a trifluoromethyl group, as seen in this compound, is expected to increase the molecule's lipophilicity and molecular weight, which can influence its solubility and interactions with biological targets.

Synthesis of Bromoquinolines: A General Overview and a Specific Protocol

The synthesis of bromoquinolines can be achieved through various methods, often involving the cyclization of appropriately substituted anilines or the direct bromination of the quinoline core. The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a bromoquinoline derivative.

Caption: A generalized workflow for the synthesis and functionalization of bromoquinoline isomers.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromoquinoline

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is widely used to functionalize bromoquinolines.[11]

Materials:

  • Bromoquinoline (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.08 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add the bromoquinoline, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized quinoline derivative.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct, side-by-side experimental data for this compound against other bromoquinoline isomers is limited in publicly available literature, we can leverage our understanding of SAR to predict its potential performance, particularly as a kinase inhibitor.[2][12]

The Role of Bromine Position:

The position of the bromine atom influences the electronic distribution of the quinoline ring, which in turn affects its ability to interact with the active site of a kinase. Different isomers will present the bromine atom in distinct spatial orientations, potentially leading to varied binding affinities and selectivities for different kinases.

The Impact of the Trifluoromethyl Group:

The trifluoromethyl group at the 3-position is expected to have a profound impact on the biological activity of this compound.

  • Increased Potency: The strong electron-withdrawing nature of the -CF3 group can enhance the molecule's interaction with the kinase active site through favorable electrostatic interactions.[4]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can lead to a longer half-life and improved in vivo efficacy.[4]

  • Enhanced Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[4]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinoline-based kinase inhibitors.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway potentially inhibited by this compound.

Comparative Anticancer Activity of Bromoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of various bromoquinoline derivatives from the literature. It is important to note that these compounds have different substitution patterns, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.[13][14]

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)26.2[14]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)Lower than 5-FU[13]
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast)1.7 µg/mL[13]
6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85[13]

Based on SAR principles, the combination of a bromine atom at the 7-position and a trifluoromethyl group at the 3-position in this compound suggests it could be a potent anticancer agent, potentially acting as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the kinase inhibitory activity of a test compound.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, while the trifluoromethyl group is anticipated to confer advantageous physicochemical and pharmacokinetic properties.

While direct comparative data remains a gap in the literature, the principles of structure-activity relationships strongly suggest that this compound warrants further investigation. Future studies should focus on the direct, systematic comparison of its biological activity against other bromoquinoline isomers across a panel of cancer cell lines and kinases. Such research will be instrumental in elucidating the precise contributions of each substituent to the overall pharmacological profile and will guide the rational design of next-generation quinoline-based therapeutics.

References

  • PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. [Link]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • ResearchGate. (n.d.). Direct trifluoromethylation of a quinoline. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • PubChem. (n.d.). 3-Bromoquinoline. [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • PubChem. (n.d.). 7-Bromoquinoline. [Link]

  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. [Link]

  • PubChem. (n.d.). 2-Bromoquinoline. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • PubMed Central. (n.d.). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]

  • PubMed Central. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

Sources

A Comparative Analysis of the Reactivity of 7-Bromo-3-(trifluoromethyl)quinoline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Electronic Landscape

In the realm of medicinal chemistry and materials science, halogenated quinolines serve as pivotal building blocks for constructing complex molecular architectures. Among these, 7-Bromo-3-(trifluoromethyl)quinoline presents a unique case study in chemical reactivity, governed by the interplay of its two key substituents. The bromine atom at the C7 position acts as a versatile handle, a leaving group poised for a variety of cross-coupling reactions. Concurrently, the trifluoromethyl (-CF₃) group at the C3 position profoundly influences the molecule's electronic properties.

The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I).[1][2] This effect deactivates the quinoline ring system, making it less susceptible to electrophilic aromatic substitution but significantly enhancing its reactivity in other crucial transformations. This guide provides an in-depth comparison of the reactivity of this compound in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by mechanistic insights and experimental data to inform synthetic strategy.[3][4]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 7-position is the primary site for palladium-catalyzed reactions, a cornerstone of modern C-C and C-N bond formation. The strong electron-withdrawing nature of the 3-CF₃ group enhances the electrophilicity of the C7 carbon, which can facilitate the initial oxidative addition step in the catalytic cycle—often the rate-determining step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with a halide.[5][6] The reaction's efficiency with this compound is generally high due to the electronic activation conferred by the CF₃ group.

Causality of Experimental Choices: The choice of catalyst, ligand, and base is critical. Palladium precursors like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are common. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]

Comparative Data: Suzuki-Miyaura Coupling of Bromoquinolines

Entry Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 This compound Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/H₂O 100 ~85-95 (Predicted) N/A
2 3-Bromoquinoline 3,5-dimethylisoxazole-4-boronic acid pinacol ester P1-L1 (1.0) K₃PO₄ Dioxane/H₂O 97 80 [7]
3 6-Bromo-1,2,3,4-tetrahydroquinoline 4-(Trifluoromethoxy)phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 80 81 [8][9]

| 4 | 5,7-Dibromo-8-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 82 |[8][9] |

Note: Data for Entry 1 is a scientifically informed prediction based on the enhanced reactivity from the CF₃ group compared to analogs.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_boron R¹-Pd(II)L₂-R² transmetalation->pd_boron red_elim Reductive Elimination pd_boron->red_elim R¹-R² (Product) red_elim->pd0 Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L-Br ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR₂ pd_amine Ar-Pd(II)L-NR₂H amine_coord->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)L-NR₂ deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim Ar-NR₂ (Product) red_elim->pd0 SNAr_Reactivity cluster_meta Meta-Substitution (Unfavorable) cluster_para Para-Substitution (Favorable) meta_start This compound meta_intermediate Meisenheimer Intermediate (Charge NOT delocalized onto CF₃) meta_start->meta_intermediate + Nu⁻ meta_product No Reaction meta_intermediate->meta_product High Energy para_start Hypothetical Para-Isomer para_intermediate Meisenheimer Intermediate (Charge IS delocalized onto CF₃) para_start->para_intermediate + Nu⁻ para_product Substitution Product para_intermediate->para_product Stabilized

Sources

The Rising Potential of 7-Bromo-3-(trifluoromethyl)quinoline Analogs in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

For decades, the quinoline scaffold, a bicyclic aromatic heterocycle, has remained a cornerstone of medicinal chemistry. Its rigid structure and versatile chemical handles have made it a "privileged scaffold," capable of interacting with a multitude of biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including cancer, infectious diseases, and inflammation.[2] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system.[3] Among these, halogen and trifluoromethyl groups have proven particularly effective at modulating a compound's potency, selectivity, and pharmacokinetic properties.[2][4]

This guide focuses on the burgeoning class of 7-Bromo-3-(trifluoromethyl)quinoline analogs. This specific scaffold combines two key features: a bromine atom at the 7-position, which serves as a crucial synthetic handle for further molecular elaboration and can enhance binding interactions, and a trifluoromethyl group at the 3-position, known to improve metabolic stability, lipophilicity, and binding affinity.[2] We will provide a comparative analysis of the biological activities of structurally related analogs, detail the experimental methodologies used for their evaluation, and explore the underlying structure-activity relationships (SAR) that govern their efficacy.

Comparative Analysis of Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[5][6] Analogs of the this compound scaffold are being actively investigated as inhibitors of kinases such as Protein Kinase Novel 3 (PKN3), Epidermal Growth Factor Receptor (EGFR), and others involved in oncogenic signaling.[3][7]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these analogs is highly dependent on the substitutions at various positions. The bromine at C7 and the trifluoromethyl group at C3 are foundational, but modifications at other positions, particularly C4, dictate potency and selectivity.

  • Influence of Halogen at C7: Studies on closely related 4-anilinoquinolines have shown that the nature of the halogen at the 7-position significantly impacts kinase inhibitory activity. While a 7-fluoro substitution provides a baseline potency, moving to a larger halogen like chlorine or iodine can dramatically increase inhibitory action against specific kinases like PKN3.[7] A 7-bromo derivative, however, sometimes shows a decrease in activity compared to its iodo counterpart, highlighting the subtle electronic and steric effects at play.[7]

  • Role of the Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group and is known to enhance the potency of kinase inhibitors.[2] In one study, replacing a fluorine atom with a trifluoromethyl group on a quinoline analog resulted in a compound with significantly lower potency against breast cancer cells, suggesting that the direct attachment of a single fluorine atom was more beneficial in that specific scaffold.[2] However, in other contexts, the -CF3 group is crucial for activity.[4]

  • Substitutions at C4: The introduction of substituted anilino or other aromatic groups at the C4-position is a common strategy to create potent kinase inhibitors. The specific substitutions on this appended ring system are critical for targeting the ATP-binding pocket of the kinase.

Quantitative Comparison of Anticancer Potency

The following tables summarize the in vitro anticancer activity of representative quinoline analogs structurally related to the 7-bromo-3-(trifluoromethyl) scaffold. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative Inhibitory Activity of 4-Anilinoquinoline Analogs Against Protein Kinases

Compound IDC7-SubstituentKinase TargetIC50 (nM)Reference
Analog 1 -FPKN3~140[7]
Analog 2 -ClPKN327[7]
Analog 3 -BrPKN3>100[7]
Analog 4 -IPKN314[7]

Data synthesized from a study on 4-anilinoquinolines to illustrate the effect of C7-halogen substitution.[7]

Table 2: Antiproliferative Activity of Substituted Bromo-Quinoline Analogs Against Breast Cancer Cell Lines

Compound IDCore StructureR-Group (at C6)Cell LineIC50 (µM)Reference
Analog 5 6-Bromo-4-hydroxy-quinoline4'-fluorophenylMDA-MB-4682.5[2]
Analog 6 6-Bromo-4-hydroxy-quinoline3',4'-difluorophenylMDA-MB-4683.5[2]
Analog 7 6-Bromo-4-hydroxy-quinoline4'-(trifluoromethyl)phenylMDA-MB-46820.0[2]
Analog 8 6-Bromo-4-hydroxy-quinoline4'-fluorophenylMCF-710.0[2]

Data from a study on novel fluorinated quinoline analogues, highlighting the impact of substitutions on the C6-aryl ring.[2]

Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function by competing with ATP for the binding site on a protein kinase, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival. The diagram below illustrates this general mechanism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain ATP ATP ATP->Kinase_Domain Analog Quinoline Analog (Kinase Inhibitor) Analog->Kinase_Domain Downstream Downstream Signaling Proteins Kinase_Domain->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of quinoline analogs as ATP-competitive kinase inhibitors.

Comparative Analysis of Antimicrobial Activity

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. Research into new quinoline derivatives aims to overcome the growing challenge of antimicrobial resistance.[8] Analogs featuring bromo and trifluoromethyl substitutions are being investigated for their potency against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][8]

Structure-Activity Relationship (SAR) Insights
  • Impact of Trifluoromethyl Group: The introduction of a trifluoromethyl group can significantly enhance antibacterial potency. In one study, replacing a methyl group with a trifluoromethyl group on the N-phenyl ring of a quinoline derivative led to a four-fold increase in activity against MRSA.[4]

  • Role of Halogens: Bromine and other halogens on the quinoline core contribute to the overall lipophilicity and electronic properties of the molecule, which can improve cell wall penetration and target engagement.[9]

  • Mechanism of Action: Many quinoline-based antibacterials function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.[10] This disruption of DNA synthesis ultimately leads to bacterial cell death.

Quantitative Comparison of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Quinoline Analogs

Compound IDKey SubstituentsS. aureus (MRSA)E. faecium (VRE)E. coliReference
Analog 9 4-anilino, R1=p-CH312>24>24[4]
Analog 10 4-anilino, R1=p-CF33.03.0>24[4]
Analog 11 7-substituted-8-hydroxy102020[11]
Ciprofloxacin (Reference Drug)0.25-10.5-2<0.015-1[1]

Data synthesized from multiple sources to illustrate the impact of trifluoromethyl and other substitutions on antibacterial activity.[1][4][11]

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of novel chemical entities requires robust and reproducible experimental methods. The causality behind choosing a specific assay is to ensure that the generated data is relevant to the intended therapeutic application.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cancer cell proliferation by 50% (IC50). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Standard workflow for the MTT cell proliferation assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain. This is the gold-standard method for quantifying antimicrobial potency.

Step-by-Step Methodology:

  • Compound Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth, no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a plate reader.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that strategic modifications to this core structure can yield potent and selective inhibitors for both anticancer and antimicrobial applications. The interplay between the bromine at C7, the trifluoromethyl group at C3, and various substituents at other positions provides a rich landscape for structure-activity relationship studies.

Future research should focus on synthesizing and screening libraries of analogs derived directly from this scaffold to build a more comprehensive SAR model. Investigating their effects on a wider range of kinase targets and resistant microbial strains will be crucial. Furthermore, optimizing the pharmacokinetic and toxicological profiles of the most potent leads will be the critical next step in translating these promising molecules from the laboratory to the clinic.

References

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure. [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Heliyon. [Link]

  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. Current Organic Chemistry. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Special Issue : Kinase Inhibitors. MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

Sources

A Researcher's Guide to Cross-Referencing Spectroscopic Data for 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. 7-Bromo-3-(trifluoromethyl)quinoline stands as a significant scaffold in medicinal chemistry, valued for its unique electronic properties imparted by the bromine and trifluoromethyl substituents. This guide provides an in-depth, comparative analysis of its spectroscopic signatures—¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By cross-referencing this data with that of a structurally related analog, 7-Bromoquinoline, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for structural verification and interpretation.

This document moves beyond a mere recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, grounding its interpretations in established principles and authoritative literature. The protocols detailed herein are designed to be self-validating, ensuring that the data you acquire is both accurate and reproducible.

Section 1: Spectroscopic Analysis Workflow

A systematic approach to spectroscopic analysis ensures that all structural aspects of the molecule are interrogated. The following workflow is recommended for a comprehensive characterization of this compound and its analogs.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation & Validation Prep Dissolve Sample in Appropriate Deuterated Solvent (e.g., CDCl3) HNMR ¹H NMR Prep->HNMR Acquire Data CNMR ¹³C NMR Prep->CNMR Acquire Data FNMR ¹⁹F NMR Prep->FNMR Acquire Data MS Mass Spectrometry (MS) Prep->MS Acquire Data IR Infrared (IR) Spectroscopy Prep->IR Acquire Data Interpret Correlate & Interpret Data HNMR->Interpret CNMR->Interpret FNMR->Interpret MS->Interpret IR->Interpret Compare Cross-Reference with Comparative Compound Interpret->Compare Structure Final Structure Confirmation Compare->Structure

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Section 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H NMR Analysis

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. Protons on an aromatic ring typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current[1].

This compound: The trifluoromethyl group is a strong electron-withdrawing group, which will deshield adjacent protons. The bromine atom also has a deshielding effect, though less pronounced. The expected ¹H NMR spectrum will show distinct signals for each of the five aromatic protons.

Comparative Analysis: 7-Bromoquinoline In the absence of the trifluoromethyl group, the proton at position 3 will be significantly more shielded. This provides a key comparative data point.

Proton Assignment This compound (Predicted δ, ppm) 7-Bromoquinoline (Experimental δ, ppm) Rationale for Chemical Shift Difference
H-2~8.5 - 8.7~8.8The proximity to the nitrogen and the trifluoromethyl group leads to significant deshielding.
H-4~8.2 - 8.4~7.4The trifluoromethyl group at position 3 strongly deshields H-4.
H-5~7.8 - 8.0~8.0Relatively unaffected by the C-3 substituent.
H-6~7.6 - 7.8~7.6Shielded relative to H-5 and H-8.
H-8~8.1 - 8.3~8.1Proximity to the nitrogen results in deshielding.
¹³C NMR Analysis

Aromatic carbons typically resonate between 120-150 ppm[1]. The electron-withdrawing trifluoromethyl group will cause a downfield shift for the carbon it is attached to (C-3) and other carbons in conjugation. The carbon attached to the bromine (C-7) will also be influenced, though heavy atom effects can sometimes lead to counterintuitive shifts[2].

This compound vs. 7-Bromoquinoline: The most significant differences will be observed for C-3 and C-4. The C-F coupling from the trifluoromethyl group will also be a key identifying feature in the ¹³C NMR spectrum of the target compound, appearing as a quartet.

Carbon Assignment This compound (Predicted δ, ppm) Rationale for Chemical Shift
C-2~150 - 155Influenced by the nitrogen and the trifluoromethyl group.
C-3~130 - 135 (quartet)Directly attached to the CF₃ group, showing C-F coupling.
C-4~125 - 130Downfield shift due to the adjacent CF₃ group.
C-4a~145 - 150Bridgehead carbon.
C-5~128 - 132Standard aromatic region.
C-6~125 - 129Standard aromatic region.
C-7~120 - 125Attached to bromine.
C-8~130 - 135Influenced by the nitrogen.
C-8a~140 - 145Bridgehead carbon.
CF₃~120 - 125 (quartet)Trifluoromethyl carbon with a large C-F coupling constant.

Section 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[3]. The chemical shift range is much wider than for ¹H NMR, making it excellent for distinguishing between different fluorine environments[3].

For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a CF₃ group attached to an aromatic ring typically falls in the range of -50 to -70 ppm[3]. The specific chemical shift will be influenced by the electronic nature of the quinoline ring system[4].

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Fragmentation Pattern: Quinoline derivatives often fragment through the loss of HCN from the heterocyclic ring[5]. The trifluoromethyl group is a stable moiety, but fragmentation could involve its loss. The initial fragmentation is likely to be the loss of a bromine radical or the trifluoromethyl group.

Mass_Spec_Fragmentation M [M]⁺˙ (this compound) M_Br [M-Br]⁺ M->M_Br - •Br M_CF3 [M-CF3]⁺ M->M_CF3 - •CF3 M_HCN [M-HCN]⁺˙ M_Br->M_HCN - HCN

Caption: Plausible fragmentation pathways for this compound in MS.

Section 5: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

This compound: Key expected absorptions include:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹[6]

  • C=C and C=N stretching (aromatic ring): 1500-1600 cm⁻¹[7]

  • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Br stretching: Typically below 1000 cm⁻¹.

Comparative Analysis: 7-Bromoquinoline: The most significant difference will be the absence of the strong C-F stretching bands in the spectrum of 7-bromoquinoline. This makes IR spectroscopy a quick and effective method to confirm the presence of the trifluoromethyl group.

Section 6: Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the tube and invert several times to ensure complete dissolution.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Sample Preparation (Electrospray Ionization)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. By understanding the influence of the bromo and trifluoromethyl substituents on the spectroscopic output and by comparing the data with a simpler analog like 7-bromoquinoline, researchers can confidently verify the structure of this important chemical entity. The distinct signatures in ¹⁹F NMR, the isotopic pattern in mass spectrometry, and the characteristic C-F stretches in IR spectroscopy serve as unequivocal identifiers for this compound.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.).
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.).
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF - ResearchGate. (2025).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar. (n.d.).
  • 7-Bromo-3-(trifluoromethyl)quinolin-2-yl trifluoromethanesulfonate | ChemScene. (n.d.).
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (n.d.).
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • How to interpret the 19F NMR spectra - Quora. (2024).
  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. (2025).
  • Supporting Information For - The Royal Society of Chemistry. (n.d.).
  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015).
  • 3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N) - PubChemLite. (n.d.).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021).
  • Fluorine NMR. (n.d.).
  • (Br) Bromine NMR. (n.d.).
  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015).
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).
  • 7-Bromo-5-(trifluoromethyl)quinoline | ChemScene. (n.d.).
  • 3-Bromo-7-(trifluoromethyl)quinoline|BLD Pharm. (n.d.).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).
  • 3-Bromo-7-(trifluoromethyl)quinoline - - Sigma-Aldrich. (n.d.).
  • 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
  • Quinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (n.d.).
  • Quinoline, 3-bromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline - Optional[MS (GC)] - Spectrum. (n.d.).

Sources

The Dichotomy of Discovery: A Comparative Guide to In-Vitro and In-Vivo Studies of 7-Bromo-3-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic substitution on this heterocyclic system can profoundly influence its biological activity. This guide focuses on a particularly promising, yet underexplored, class of compounds: 7-Bromo-3-(trifluoromethyl)quinoline derivatives . These molecules hold significant potential, particularly as kinase inhibitors for anticancer therapy, due to the combined electronic and lipophilic properties imparted by the bromo and trifluoromethyl groups.

This document provides a deep dive into the comparative analysis of in-vitro and in-vivo studies of this chemical series. While direct, head-to-head comparative data for a single derivative of this class is not yet prevalent in published literature, this guide will synthesize findings from structurally related bromo- and trifluoromethyl-substituted quinolines to provide a predictive framework for researchers. We will explore the causal relationships behind experimental choices, the importance of self-validating protocols, and the critical interpretation of data as we bridge the translational gap from the petri dish to preclinical models.

The Rationale Behind the this compound Scaffold

The design of this quinoline scaffold is a deliberate exercise in medicinal chemistry. The trifluoromethyl group at the 3-position is a strong electron-withdrawing group that can enhance metabolic stability and increase lipophilicity, which often improves cell permeability. The bromo substituent at the 7-position, a halogen, can modulate the electronic properties of the quinoline ring and provide a potential site for further chemical modification. This combination of substituents is hypothesized to enhance the binding affinity of these derivatives to their biological targets, such as the ATP-binding pocket of protein kinases.

In-Vitro Evaluation: A Controlled Environment for Mechanistic Insights

In-vitro studies are the foundational step in drug discovery, offering a controlled environment to dissect the direct effects of a compound on a specific biological target or cellular process. For this compound derivatives, a battery of in-vitro assays is typically employed to ascertain their anticancer potential.

Key In-Vitro Assays for Anticancer Activity

A crucial aspect of in-vitro evaluation is the assessment of a compound's ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.

Assay Type Purpose Endpoint Measured Typical Cancer Cell Lines
Cytotoxicity/Antiproliferative Assays (e.g., MTT, SRB) To determine the concentration-dependent effect of the compound on cell viability and growth.Cell viability, cell numberHT29 (Colon), HeLa (Cervical), C6 (Glioblastoma), MCF-7 (Breast), A549 (Lung)
Kinase Inhibition Assays To identify the specific protein kinase(s) targeted by the compound.Enzyme activity (e.g., phosphorylation)Cell-free assays with purified kinases (e.g., EGFR, VEGFR, BRAF)
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) To determine if the compound induces programmed cell death.Apoptotic and necrotic cell populations, caspase activationAs per cytotoxicity assays
Cell Cycle Analysis To investigate the effect of the compound on cell cycle progression.Distribution of cells in different phases of the cell cycle (G1, S, G2/M)As per cytotoxicity assays
Topoisomerase I Inhibition Assay To assess the ability of the compound to inhibit DNA replication and repair enzymes.Relaxation of supercoiled plasmid DNACell-free assay

Note: The table presents a general overview. Specific cell lines and assays would be chosen based on the therapeutic hypothesis for the quinoline derivatives.

Based on studies of related bromo-substituted quinolines, it is anticipated that this compound derivatives would exhibit significant antiproliferative activity. For instance, various brominated quinolines have demonstrated potent cytotoxic effects against a range of cancer cell lines, with some compounds showing IC50 values in the low micromolar to nanomolar range.[1][2] The introduction of bromine atoms has been shown to significantly enhance the antiproliferative activity of the quinoline scaffold.[3]

In-Vivo Evaluation: Navigating the Complexities of a Living System

While in-vitro assays provide valuable initial data, the true test of a drug candidate's therapeutic potential lies in its performance within a complex, living organism. In-vivo studies are designed to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile in a more physiologically relevant context.

Common In-Vivo Models for Anticancer Drug Development

The most common in-vivo models for assessing the anticancer efficacy of novel compounds are xenograft models in immunocompromised mice.

Model Type Description Key Parameters Measured
Subcutaneous Xenograft Model Human cancer cells are injected subcutaneously into immunocompromised mice, leading to the formation of a solid tumor.Tumor volume, tumor weight, body weight changes, survival rate.
Orthotopic Xenograft Model Human cancer cells are implanted into the corresponding organ in mice (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment.Tumor growth, metastasis, survival rate.
Patient-Derived Xenograft (PDX) Model Tumor tissue from a human patient is directly implanted into mice. These models are considered to better reflect the heterogeneity of human cancers.Tumor response, biomarker analysis.
The In-Vitro to In-Vivo Disconnect

A significant challenge in drug development is the often-observed disconnect between promising in-vitro activity and a lack of in-vivo efficacy. This can be attributed to a multitude of factors, including:

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, resulting in insufficient concentrations at the tumor site.

  • Toxicity: The compound may exhibit unforeseen toxicity in the whole organism, limiting the achievable therapeutic dose.

  • Off-Target Effects: In the complex biological system, the compound may interact with unintended targets, leading to adverse effects or reduced efficacy.

  • Tumor Microenvironment: The in-vitro culture dish does not replicate the complex interplay of a tumor with its surrounding stroma, vasculature, and immune cells, all of which can influence drug response.

For quinoline derivatives, in-vivo studies have demonstrated both success and failure in translating in-vitro promise. For example, some quinoline-based compounds have shown significant tumor growth inhibition in xenograft models, validating their in-vitro activity.[4] Conversely, other derivatives with potent in-vitro effects have failed to demonstrate efficacy in animal models.

Predictive Comparison for this compound Derivatives

Given the current state of research, we can construct a predictive framework for the in-vitro versus in-vivo performance of this compound derivatives by synthesizing data from structurally analogous compounds.

Predicted In-Vitro Profile:

  • Potent Antiproliferative Activity: Based on the known effects of both bromo and trifluoromethyl substitutions, derivatives of this class are expected to exhibit potent cytotoxicity against a broad range of cancer cell lines, likely with IC50 values in the low micromolar or even nanomolar range.[1][3][5]

  • Kinase Inhibition: The scaffold is a prime candidate for targeting protein kinases. In-vitro kinase assays will be crucial to identify the specific molecular targets.

  • Induction of Apoptosis: It is probable that these compounds will induce apoptosis in cancer cells, a common mechanism for quinoline-based anticancer agents.[1][2]

Predicted In-Vivo Challenges and Considerations:

  • Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability, which could lead to a favorable pharmacokinetic profile.[6] However, the overall metabolic fate of the molecule will need to be determined.

  • Solubility and Bioavailability: The lipophilicity imparted by the substituents may affect aqueous solubility and subsequent oral bioavailability. Formulation strategies may be required to optimize drug delivery.

  • Toxicity: As with any novel chemical entity, a thorough toxicological assessment in animal models will be essential to determine the therapeutic window. Studies on related quinoline-derived trifluoromethyl alcohols have shown varying degrees of toxicity in zebrafish embryo models.[7]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of research, detailed and well-validated experimental protocols are paramount. Below are representative protocols for key in-vitro and in-vivo assays.

In-Vitro Antiproliferative MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In-Vivo Subcutaneous Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.

Visualizing the Path from Lab Bench to Preclinical Model

The journey of a drug candidate from in-vitro screening to in-vivo testing is a multi-step process that requires careful planning and execution.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation invitro_start Compound Synthesis (this compound derivatives) cytotoxicity Antiproliferative Assays (e.g., MTT, SRB) Determine IC50 invitro_start->cytotoxicity mechanistic Mechanistic Assays (Kinase Inhibition, Apoptosis, Cell Cycle) cytotoxicity->mechanistic pk_studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) mechanistic->pk_studies Lead Candidate Selection efficacy_studies Efficacy Studies (Xenograft Models) Tumor Growth Inhibition pk_studies->efficacy_studies toxicity_studies Toxicology Studies (Maximum Tolerated Dose) efficacy_studies->toxicity_studies clinical_dev Clinical Development toxicity_studies->clinical_dev Preclinical Candidate Selection

Caption: A generalized workflow illustrating the progression from in-vitro evaluation to in-vivo studies in drug discovery.

Potential Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The specific kinases targeted can vary depending on the substitution pattern of the quinoline ring.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline 7-Bromo-3-(trifluoromethyl) quinoline Derivative Quinoline->RAF Inhibition Quinoline->PI3K Inhibition

Caption: A simplified diagram of common signaling pathways often targeted by quinoline-based kinase inhibitors.

Conclusion

The exploration of this compound derivatives represents a promising frontier in the development of novel anticancer agents. While a comprehensive in-vitro and in-vivo comparative dataset for a single derivative is yet to be published, the analysis of structurally related compounds provides a strong rationale for their continued investigation. The interplay between the 7-bromo and 3-trifluoromethyl substituents is anticipated to yield potent biological activity. However, as this guide has underscored, the journey from in-vitro promise to in-vivo efficacy is fraught with challenges. A thorough understanding of pharmacokinetic and toxicological properties will be paramount in successfully translating the potential of these compounds into tangible therapeutic benefits. Researchers in this field are encouraged to employ a multi-faceted approach, integrating robust in-vitro mechanistic studies with well-designed in-vivo models, to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1838-1844. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 281-296. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-822. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 28(7), 3216. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3357. Available at: [Link]

  • Al-Nuaimi, M., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100547. Available at: [Link]

  • Hatcher, J. M., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Florida State University Libraries. Available at: [Link]

  • Al-Nuaimi, M., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1838-1844. Available at: [Link]

  • Vasanthi, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100753. Available at: [Link]

  • Wang, Y., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 61(21), 9549-9562. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(13), 5220. Available at: [Link]

  • Gómez-Jeria, J. S. (2025). A Theoretical Study of the Relationships between Electronic Structure and Anti-inflammatory and Anti-cancer Activities of a Series of 6,7-substituted-5,8-Quinolinequinones. ResearchGate. Available at: [Link]

  • Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of New Quinoline-Based Diarylamides as Potent B-RAF/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 28(7), 3216. Available at: [Link]

  • Dayal, J. H., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11417-11437. Available at: [Link]

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. Available at: [Link]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476. Available at: [Link]

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 13(1), 1-12. Available at: [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. Available at: [Link]

  • Wang, L., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4945. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(21), 6496. Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of 7-Bromo-3-(trifluoromethyl)quinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold remains a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its versatile framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target a wide array of diseases, from infectious agents to cancer.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 7-bromo-3-(trifluoromethyl)quinoline derivatives. By examining the interplay of the electron-withdrawing trifluoromethyl group at the C3 position and the halogen bond-donating bromine at C7, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

The strategic placement of a trifluoromethyl (-CF3) group is a well-established tactic in modern drug design. This moiety is known to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and bioavailability by virtue of its high lipophilicity and resistance to oxidative metabolism. Concurrently, a bromine atom at the 7-position offers a site for potential halogen bonding and can significantly influence the electronic properties of the quinoline ring system, impacting target engagement. This guide will synthesize available data to compare the performance of various this compound derivatives, offering insights into how modifications at other positions on the quinoline core modulate their biological activity, with a particular focus on their anticancer and kinase inhibitory potential.

Comparative Analysis of Biological Activity: Deciphering the SAR

While a singular, comprehensive study systematically exploring all possible substitutions on the this compound core is not yet available in the public domain, we can construct a robust SAR narrative by synthesizing data from studies on closely related quinoline analogs. The primary focus of derivatization of this scaffold has been the C4 position, often introducing anilino- or other amino-containing side chains to target the ATP-binding pocket of various kinases.

The Critical Role of the C4-Substituent in Kinase Inhibition

The 4-anilinoquinoline scaffold is a well-validated pharmacophore for kinase inhibition.[3] Modifications on the aniline ring, as well as the quinoline core itself, dictate both potency and selectivity. For the this compound core, the nature of the C4 substituent is paramount for activity.

A hypothetical SAR exploration, based on established principles for 4-anilinoquinoline kinase inhibitors, is presented below. This logical relationship diagram illustrates how different substitutions might be explored to optimize activity.

SAR_Workflow cluster_core Core Scaffold cluster_c4 C4 Position Modification cluster_aniline Aniline Ring SAR cluster_activity Biological Readout Core This compound C4_Sub Introduce C4 Substituent (e.g., 4-chloro precursor) Core->C4_Sub Synthetic Elaboration Anilino 4-Anilino Linkage C4_Sub->Anilino Amine Other Amino Side Chains C4_Sub->Amine Anilino_Sub Anilino_Sub Anilino->Anilino_Sub Primary Focus of SAR Aniline_Sub Systematic Substitution on Aniline Ring (R', R'') EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Aniline_Sub->EDG EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -CN) Aniline_Sub->EWG HBD Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) Aniline_Sub->HBD Activity Kinase Inhibition (IC50) Antiproliferative Activity (GI50) EDG->Activity Correlate with Activity EWG->Activity Correlate with Activity HBD->Activity Correlate with Activity

Caption: Logical workflow for the SAR exploration of this compound derivatives.

Based on studies of related 4-anilinoquinolines, we can infer the following SAR trends for the this compound scaffold as kinase inhibitors:

  • Substitution on the 4-Anilino Ring: The electronic and steric properties of substituents on the 4-anilino ring are critical. Small, electron-withdrawing groups such as fluorine or chlorine, or small electron-donating groups like methoxy, at the meta or para positions of the aniline ring can significantly influence potency against specific kinases like EGFR.[3]

  • Basic Amine Moieties: The incorporation of a basic amine group, often via a linker at the para position of the 7-phenyl ring in 4-anilino-7-phenyl-3-quinolinecarbonitriles, has been shown to be optimal for Src kinase inhibition.[4] This suggests that for the this compound scaffold, the addition of a solubilizing basic group on a C4-substituent could be a fruitful strategy.

Anticancer Activity: A Multifaceted Mechanism

The anticancer activity of quinoline derivatives is often not limited to kinase inhibition. They can also exert their effects through mechanisms such as inducing apoptosis, disrupting cell migration, and inhibiting tubulin polymerization.[5] For the this compound scaffold, its potential as an anticancer agent would likely be a composite of these effects.

Table 1: Comparative Anticancer Activity of Representative Substituted Quinolines

Quinoline Derivative ClassSubstitution PatternTarget Cancer Cell Line(s)Reported Activity (IC50/GI50)Reference
4-Anilinoquinolines7-Fluoro or 8-Methoxy with various anilino groupsHeLa, BGC823Several compounds with IC50 < 10 µM (better than gefitinib)[3]
Fused QuinolinesQuinoline fused with quinazoline and indazoleMCF-77.21 µM (for the most potent compound)[6]
Bromo-substituted Quinolines5,7-Dibromo-8-hydroxyquinolineA549, HeLa, HT29, Hep3B, MCF7IC50 = 2–50 µg/ml[7]
Trifluoromethyl-substituted Quinolines4-Trifluoromethyl-2-anilinoquinolinePC3, LNCaP, K562, HeLaCompound 8b showed significant efficacy[8]

Note: This table presents data from different studies on various quinoline scaffolds to provide a comparative context for the potential activity of this compound derivatives.

From the broader class of substituted quinolines, we can deduce that the presence of both bromo and trifluoromethyl groups on the this compound scaffold could contribute to potent anticancer activity. SAR studies on bromo-derivatives of 8-hydroxyquinolines have shown that bromination can lead to strong antiproliferative effects.[9] Similarly, trifluoromethyl-containing quinolines have demonstrated significant anticancer properties.[8]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility is the cornerstone of scientific integrity. The following protocols are based on established methodologies for the synthesis and biological evaluation of quinoline derivatives and can be adapted for the study of this compound analogs.

General Synthetic Pathway

The synthesis of 4-substituted-7-bromo-3-(trifluoromethyl)quinoline derivatives typically starts from a suitable precursor, such as 7-bromo-4-chloro-3-(trifluoromethyl)quinoline. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution, making it an ideal handle for introducing a variety of side chains.

Synthesis_Workflow cluster_synthesis General Synthetic Scheme Start 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline (Precursor) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Nucleophile (R-NH2) (e.g., Substituted Aniline) Reagent->Reaction Solvent Solvent (e.g., Ethanol, Isopropanol) Solvent->Reaction Product 4-Amino-7-bromo-3-(trifluoromethyl)quinoline (Product) Reaction->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-Bromo-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-Bromo-3-(trifluoromethyl)quinoline. As a halogenated quinoline derivative, this compound requires stringent safety protocols to mitigate risks. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain a secure research environment.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from the safety profiles of structurally similar compounds. Halogenated quinolines are often classified as irritants and can be harmful.

Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (potential Acute Toxicity, Oral Category 4).[1]

  • Causes skin irritation (Skin Irritation, Category 2).[1]

  • Causes serious eye irritation (Eye Irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]

The quinoline backbone itself is associated with more severe hazards, including suspicion of causing genetic defects and cancer, highlighting the need for cautious handling to minimize any potential long-term exposure.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your Primary Defense

The consistent and correct use of PPE is the most critical line of defense when handling this compound.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

Protection TypeSpecificationPurpose & Rationale
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant splash hazard.[1][7]To prevent contact with the eyes, which can cause serious and potentially irreversible damage.[5]
Skin & Body Protection Gloves: Chemically resistant nitrile or neoprene gloves. Always check the manufacturer's breakthrough time data.[6] Lab Coat: A clean, buttoned lab coat is mandatory. For larger quantities or splash risks, a chemically resistant apron or gown is recommended.[6] Footwear: Closed-toe and closed-heel shoes that cover the entire foot.[8]To prevent skin contact, which can cause irritation.[1] Contaminated clothing must be removed immediately and washed before reuse.
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or potential aerosols.[5][6] If a fume hood is unavailable or if procedures may generate significant aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8][9]To prevent respiratory tract irritation.[1][2] Inhalation is a primary route of exposure for volatile or aerosolized chemicals.[9]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and preventing accidents. This protocol covers the entire process from preparation to post-handling cleanup.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review the Safety Data Sheet (SDS) for any new information before starting work.[6]

    • Designate a specific work area, preferably within a chemical fume hood.[5]

    • Ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[6][10]

    • Assemble all necessary equipment and reagents before introducing the compound.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing & Transfer:

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • Use a spatula or other appropriate tools for transfers.

    • If handling a solution, use a pipette or syringe with caution to prevent splashes and aerosol generation.[6]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[6]

    • Avoid direct contact with skin, eyes, and clothing.

    • In the event of accidental contact, follow the first aid measures outlined in Section 5.

  • Post-Experiment:

    • Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound using an appropriate solvent.[6]

    • Properly remove and dispose of all PPE as contaminated waste. Gloves should be removed using the proper technique to avoid touching the outer surface.[6]

    • Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep_sds Review SDS prep_area Designate Area (Fume Hood) prep_sds->prep_area prep_safety Verify Eyewash/ Safety Shower prep_area->prep_safety exec_ppe Don Full PPE prep_safety->exec_ppe exec_handle Weigh & Transfer Compound exec_ppe->exec_handle exec_run Conduct Experiment exec_handle->exec_run emergency Follow First Aid & Spill Procedures exec_handle->emergency clean_decon Decontaminate Surfaces & Equipment exec_run->clean_decon clean_waste Segregate & Dispose of Waste clean_decon->clean_waste clean_ppe Doff & Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediate medical attention is required.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][12] If the person feels unwell, seek medical advice.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][11] Call a poison control center or doctor immediately.[5]

  • Small Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with inert material (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal.[1][2] Clean the spill area thoroughly.

  • Large Spills: Evacuate the area immediately. Do not attempt to clean it up without specialized training and equipment. Contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal is critical to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Waste Disposal Protocol:
  • Waste Identification: this compound waste is classified as halogenated organic waste . It must be segregated from non-halogenated waste streams.[13]

  • Waste Collection:

    • Chemical Waste: Collect all unused or waste product in a designated, leak-proof, and clearly labeled hazardous waste container.[13] The label must include "Hazardous Waste," the full chemical name, and relevant hazard symbols.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[5][6] Place these items in a separate, clearly labeled solid waste container.

  • Storage: Store waste containers in a designated, secure satellite accumulation area. Ensure the containers are kept tightly closed.[2][13]

  • Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal company.[1][6] Do not pour chemical waste down the drain.[2]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their personal safety and protecting the integrity of their work environment.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Bromo-α,α,α-trifluorotoluene.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • UTC Aerospace Systems. (2017, May 16). Safety Data Sheet for Bromotrifluoromethane (CBrF3) and Methanol.
  • Fisher Scientific Company. Safety Data Sheet for Quinoline.
  • Fisher Scientific. (2023, September 21). Safety Data Sheet for 3-bromo-quinoline.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 4-Bromo-7-(trifluoromethyl)quinoline.
  • BenchChem. Personal protective equipment for handling 4-(Methylthio)quinazoline.
  • Envirofluid. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ChemicalBook. (2025, July 19). 3-broMo-8-fluoroquinoline - Safety Data Sheet.
  • BenchChem. Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for quinoline yellow 3.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Ing. Petr Švec - PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • BenchChem. Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.